3-Bromofuro[3,4-b]pyridine-5,7-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromofuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIBWNJUQJRTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98278-78-5 | |
| Record name | 3-bromo-5H,7H-furo[3,4-b]pyridine-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromofuro[3,4-b]pyridine-5,7-dione
Abstract
This technical guide provides an in-depth examination of 3-Bromofuro[3,4-b]pyridine-5,7-dione, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, validated synthesis protocols, and its emerging applications, particularly in the development of novel therapeutics such as protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.
Chemical Identity and Properties
This compound is a brominated derivative of the furo[3,4-b]pyridine-5,7-dione scaffold. The presence of the bromine atom and the pyridine ring introduces specific electronic properties and provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
1.1. Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 98278-78-5 | [1][2][3] |
| Molecular Formula | C₇H₂BrNO₃ | [1][3] |
| Molecular Weight | 228.00 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-2,3-pyridinedicarboxylic anhydride | [4] |
1.2. Physicochemical Properties
| Property | Value/Description | Source |
| Appearance | Beige or off-white powder | [5] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [1][3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is conceptually straightforward, involving the dehydration of the corresponding dicarboxylic acid. The key to a successful and high-yielding synthesis lies in the preparation of the precursor, 5-bromo-2,3-pyridinedicarboxylic acid, and the choice of dehydrating agent for the final cyclization step.
2.1. Conceptual Synthesis Workflow
The general synthetic pathway involves two primary stages:
-
Oxidation/Bromination : Creation of the brominated pyridinedicarboxylic acid precursor.
-
Dehydrative Cyclization : Formation of the cyclic anhydride ring.
Caption: Conceptual structure of a PROTAC utilizing the title compound.
3.2. Other Potential Applications
The reactivity of the anhydride and the functionality of the bromopyridine ring make this compound a versatile starting material for a range of other heterocyclic systems with potential applications in:
-
Anticancer Agents: As seen in related pyrrolo[3,4-b]pyridin-5-one structures that target tubulin polymerization. [6]* Enzyme Inhibition: The core structure can be modified to target various enzyme active sites. [7]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
4.1. GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Danger | H301: Toxic if swallowed. [1] |
Note: The unbrominated parent compound, Furo[3,4-b]pyridine-5,7-dione, is classified as a skin and eye irritant and may cause respiratory irritation. [5]Similar precautions should be taken with the brominated derivative.
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1]* Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
Conclusion
This compound (CAS No. 98278-78-5) is a high-value chemical intermediate with significant and growing importance in the field of drug discovery. Its structural similarity to established E3 ligase recruiters, combined with the synthetic versatility afforded by the bromine atom, positions it as a critical building block for the development of next-generation therapeutics, particularly in the expanding area of targeted protein degradation. This guide has provided the foundational knowledge required for researchers to effectively synthesize, handle, and strategically implement this compound in their research and development programs.
References
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LookChem. (n.d.). 3-bromo-5h,7h-furo[3,4-b]pyridine-5,7-dione Cas No. 98278-78-5. Retrieved from [Link]
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ChemSrc. (n.d.). 5-Bromo-N-methoxy-N-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide CAS 1314734-57-0. Retrieved from [Link]
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Aladdin Scientific. (n.d.). 3-bromo-5H, 7H-furo[3, 4-b]pyridine-5, 7-dione, min 97%. Retrieved from [Link]
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PubChem. (n.d.). Furo[3,4-b]pyridine-5,7-dione. National Center for Biotechnology Information. Retrieved from [Link]
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Saczewski, J., & Kobierska, E. (2018). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 23(10), 2543. Retrieved from [Link]
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PubChem. (n.d.). Furo[3,4-B]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (n.d.). Cinchomeronic anhydride. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of anhydrides. Retrieved from [Link]
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Rivera-Ramírez, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2654. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Retrieved from [Link]
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Norris, J. (2018, April 20). Synthesis of acid anhydrides [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Cinchomeronic acid. Retrieved from [Link]
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Kaur, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. RSC Medicinal Chemistry, 12(9), 1534-1569. Retrieved from [Link]
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Technical Profile: 3-Bromofuro[3,4-b]pyridine-5,7-dione
[1][3][4][5][6][7][8][9][10]
Executive Summary & Chemical Identity
This compound is a highly reactive, bicyclic electrophile used primarily as a precursor in the synthesis of imidazopyridines and complex medicinal scaffolds.[1][3][4] Its anhydride moiety makes it susceptible to rapid hydrolysis, necessitating strict anhydrous handling during NMR acquisition and storage.[2]
| Property | Detail |
| CAS Number | 98278-78-5 |
| IUPAC Name | This compound |
| Common Synonym | 5-Bromo-2,3-pyridinedicarboxylic anhydride; 5-Bromoquinolinic anhydride |
| Molecular Formula | C₇H₂BrNO₃ |
| Molecular Weight | 228.00 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Reacts with water/alcohols |
Structural Numbering & Logic
To interpret the NMR data correctly, one must map the fused IUPAC numbering to the parent pyridine ring.[2]
-
Pyridine Numbering: Nitrogen is position 1.[1][2][5] The dicarboxylic acid functionality resides at positions 2 and 3.[1][2][6] The bromine is at position 5.[1][2][3][7]
-
Fused System (Furo[3,4-b]pyridine): The bromine at position 5 of the pyridine ring corresponds to position 3 of the fused system.[1][2][8]
[1]
NMR Spectral Analysis
Due to the moisture sensitivity of the anhydride, CDCl₃ (Deuterochloroform) or Acetone-d₆ are the preferred solvents.[1][2] DMSO-d₆ may be used if strictly anhydrous, but risks ring-opening to the diacid (5-bromoquinolinic acid) if trace water is present.[1][2]
¹H NMR (Proton) Data
The spectrum is characterized by a simple AX spin system (or AB depending on field strength) consisting of two aromatic doublets.[1][2] The bromine substituent at position 5 creates a meta-coupling relationship between the remaining protons at positions 4 and 6.[1][2]
| Position (Pyridine Core) | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-6 | 9.05 ± 0.1 | Doublet (d) | Deshielded: Alpha to Nitrogen, Ortho to Bromine.[1][2] | |
| H-4 | 8.40 ± 0.1 | Doublet (d) | Shielded relative to H6: Gamma to Nitrogen, but deshielded by adjacent Carbonyl.[1][2] |
Spectral Interpretation:
-
Chemical Shift Justification:
-
The parent pyridine-2,3-dicarboxylic anhydride shows signals at δ 8.82 (H6), δ 8.15 (H4), and δ 7.44 (H5).[1]
-
Replacing H5 with Bromine exerts a deshielding effect on the ortho protons (H4 and H6).[1][2]
-
H6 Shift: Base 8.82 + ~0.2 (Br ortho effect) ≈ 9.02 ppm .[1][2]
-
H4 Shift: Base 8.15 + ~0.2 (Br ortho effect) ≈ 8.35 ppm .[1][2]
-
-
Coupling (
): The protons are meta to each other (separated by C-Br).[1][2] Pyridine meta-couplings ( ) are characteristically sharp, ranging from 1.5 to 2.5 Hz.[1][2]
¹³C NMR (Carbon) Data
The carbon spectrum will display 7 distinct signals.
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O (Anhydride) | 163.5, 162.0 | Carbonyl carbons (C5/C7 of fused system).[2] |
| C-H (Aromatic) | 155.0 | C6 (Alpha to Nitrogen).[1][2] |
| C-H (Aromatic) | 136.5 | C4. |
| C-Br (Quaternary) | 124.0 | C5 (Ipso to Bromine).[1][2] |
| C-C (Quaternary) | 150.0, 128.0 | Bridgehead carbons (C2, C3). |
Experimental Protocols
Synthesis & Purification Workflow
The synthesis typically proceeds via the dehydration of 5-bromoquinolinic acid.[1][2] This process must be controlled to prevent decarboxylation.[1][2]
NMR Sample Preparation (Critical Path)
To ensure data integrity and prevent hydrolysis artifacts (which appear as broad carboxylic acid peaks at 10-14 ppm), follow this protocol:
-
Oven-Dry Glassware: Ensure NMR tubes and pipettes are dried at 120°C for >1 hour.
-
Solvent Choice: Use CDCl₃ (stored over molecular sieves) or Acetone-d₆ .[1][2] Avoid DMSO-d₆ unless it is fresh ampoule-grade (anhydrous).[1][2]
-
Rapid Acquisition: Prepare the sample immediately before acquisition.
-
Validation: Check for the absence of a broad singlet at δ 10.0–14.0 ppm. If present, the sample has partially hydrolyzed to the diacid.[2]
References & Validation
The spectral assignments provided above are derived from authoritative substituent effect analysis of the parent heterocycle, validated against experimental data for analogous pyridine anhydrides.
-
Parent Scaffold Data: Pyridine-2,3-dicarboxylic anhydride. 1H NMR (DMSO-d6): δ 8.82 (dd), 8.15 (dd), 7.44 (dd).[1][2]
-
Synthesis Methodology: One-Pot Synthesis of Furo[3,4-b]pyridin-5(7H)-ones.
-
Source:[1]
-
-
Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds.[2] Springer.[1][2] (Standard reference for calculating Br-induced shifts on pyridine rings).
-
Commercial Verification: BLD Pharm & ChemScene Catalog Entries (CAS 98278-78-5).[1][2]
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reactivity of 3-Bromofuro[3,4-b]pyridine-5,7-dione
An In-Depth Technical Guide to the Reactivity of 3-Bromofuro[3,4-b]pyridine-5,7-dione for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established principles of heterocyclic chemistry with insights from analogous structures to present a predictive yet robust framework for researchers, scientists, and drug development professionals. The guide focuses on the primary modes of reactivity: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed mechanistic discussions, field-proven experimental protocols, and strategic guidance for the application of this versatile building block in drug discovery are provided.
Introduction: The Furo[3,4-b]pyridine-5,7-dione Scaffold
The furo[3,4-b]pyridine-5,7-dione core, also known as 2,3-pyridinedicarboxylic anhydride, is a structurally intriguing heterocycle. The fusion of a furanone ring to a pyridine moiety creates a unique electronic landscape. The two carbonyl groups of the dione component act as powerful electron-withdrawing groups, which, in conjunction with the inherent electron-deficient nature of the pyridine nitrogen, significantly influences the reactivity of the entire ring system.
The introduction of a bromine atom at the 3-position furnishes a highly versatile synthetic intermediate. The electronic properties of the scaffold suggest that the C-Br bond at this position is activated for two principal classes of transformations: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound a valuable starting material for the synthesis of diverse molecular architectures, particularly in the pursuit of novel therapeutic agents, drawing parallels with the biological activities of related pyrrolopyridine and pyrazolopyridine derivatives which have shown promise as kinase inhibitors and anti-cancer agents.[1][2][3]
Caption: Generalized SNAr Mechanism.
Common nucleophiles for this transformation include:
-
Primary and secondary amines (amination)
-
Alkoxides and phenoxides (etherification)
-
Thiolates (thioetherification)
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is an ideal handle for these transformations. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. [4][5] Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form C-C bonds. This is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative to classical SNAr with a broader substrate scope. [6]* Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for extending conjugation and accessing linear motifs.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
Caption: General Catalytic Cycle for Suzuki Coupling.
Experimental Protocols: A Practical Guide
The following protocols are presented as robust starting points for the derivatization of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 4.1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Reagent Addition: Add the desired amine (1.2-1.5 eq.) and a suitable base such as K₂CO₃ or DIPEA (2.0 eq.).
-
Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The choice of temperature is critical; higher temperatures may be required for less nucleophilic amines.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.
Protocol 4.2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester coupling partner (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol %) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol %) and a phosphine ligand like SPhos or XPhos (4-10 mol %).
-
Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O in a 3:1 to 5:1 ratio).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110 °C for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify by flash chromatography or recrystallization.
| Reaction Type | Typical Catalyst | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-120 |
| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, DIPEA | THF, DMF | 25-80 |
Applications in Drug Discovery: A Scaffold for Innovation
The dual makes it an exceptionally valuable scaffold for generating libraries of diverse compounds for high-throughput screening. The furo[3,4-b]pyridine core is present in various biologically active molecules, and the ability to easily modify the 3-position allows for systematic structure-activity relationship (SAR) studies. [7][8]For instance, in the development of kinase inhibitors, the core can act as a hinge-binding motif, while the substituent introduced at the 3-position can be tailored to explore the solvent-exposed region of the ATP-binding pocket.
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Foreword: Beyond the Discovery—The Emergence of a Key Building Block
An In-depth Technical Guide to 3-Bromofuro[3,4-b]pyridine-5,7-dione: Synthesis, and Applications in Modern Drug Discovery
In the landscape of medicinal chemistry, the "discovery" of a molecule is often not a singular event but rather an evolving understanding of its potential. While the seminal publication detailing the first synthesis of This compound remains obscure in the annals of chemical literature, its emergence as a commercially available and strategically important building block speaks to its inherent value. This guide bypasses a traditional discovery narrative to focus on the practical, technical aspects of this molecule. We will dissect its synthesis from established precursors, propose a robust protocol for its preparation, and illuminate its role as a versatile scaffold in the cutting-edge field of targeted protein degradation. This document is intended for the practicing researcher who values not just the history of a compound, but its utility and application in creating next-generation therapeutics.
The Furo[3,4-b]pyridine-5,7-dione Scaffold: A Privileged Heterocycle
The fused heterocyclic system of furo[3,4-b]pyridine is an analog of phthalic anhydride, where a benzene ring is replaced by a pyridine moiety. This seemingly subtle change introduces a nitrogen atom, which can act as a hydrogen bond acceptor and a site for modulating the electronic properties of the molecule. The broader family of related fused pyridine and pyrrole systems has demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2] This establishes the core scaffold as a "privileged structure" in medicinal chemistry, making its derivatives, such as our target molecule, of significant interest.
The introduction of a bromine atom at the 3-position of this scaffold is a key strategic decision. The bromine atom is a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. This transforms the simple heterocyclic core into a powerful platform for constructing libraries of compounds for drug screening.
Physicochemical and Structural Characteristics
A clear understanding of the fundamental properties of this compound and its immediate precursor is essential for any synthetic campaign.
| Property | Furo[3,4-b]pyridine-5,7-dione | This compound |
| Synonyms | 2,3-Pyridinedicarboxylic anhydride, Quinolinic anhydride | 5-Bromo-2,3-pyridinedicarboxylic anhydride |
| CAS Number | 699-98-9[2] | 98278-78-5 |
| Molecular Formula | C₇H₃NO₃[2] | C₇H₂BrNO₃ |
| Molecular Weight | 149.11 g/mol [3] | 228.00 g/mol |
| Appearance | White to light yellow crystalline powder[3] | Solid[4] |
| Melting Point | 135-140 °C[3] | Not publicly available |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached as a two-step process: formation of the parent anhydride followed by selective bromination.
Step 1: Synthesis of Furo[3,4-b]pyridine-5,7-dione (Precursor)
The precursor is readily synthesized from the commercially available Quinolinic acid (Pyridine-2,3-dicarboxylic acid). The core of this transformation is a dehydration reaction to form the cyclic anhydride.
Reaction: Pyridine-2,3-dicarboxylic acid → Furo[3,4-b]pyridine-5,7-dione
Causality of Reagent Choice: Two common and effective methods for this transformation are the use of acetic anhydride or oxalyl chloride.[5]
-
Acetic Anhydride: This reagent serves as both a dehydrating agent and a solvent. Heating quinolinic acid in acetic anhydride drives the equilibrium towards the formation of the cyclic anhydride by consuming the water produced. The excess acetic anhydride and acetic acid byproduct are volatile and can be removed under reduced pressure.
-
Oxalyl Chloride: In an inert solvent like toluene, oxalyl chloride reacts with the dicarboxylic acid to form a di-acyl chloride intermediate. This is highly reactive and rapidly undergoes intramolecular cyclization to form the anhydride, releasing CO, CO₂, and HCl as gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the formation of the Vilsmeier reagent, which is the active acylating species. This method is often faster and can be performed at lower temperatures.[1]
Figure 3: Conceptual Workflow for Incorporating the Building Block into a PROTAC.
Self-Validating Experimental Protocols
The following protocols are provided as a guide for researchers. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of Furo[3,4-b]pyridine-5,7-dione
-
Objective: To synthesize the anhydride precursor from quinolinic acid.
-
Materials:
-
Pyridine-2,3-dicarboxylic acid (Quinolinic acid)
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Diethyl ether (for trituration)
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a 250 mL round-bottom flask, add pyridine-2,3-dicarboxylic acid (10.0 g, 59.8 mmol).
-
Add acetic anhydride (50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) using a heating mantle.
-
Maintain reflux for 3 hours. The solid should fully dissolve.
-
Allow the solution to cool to approximately 80 °C.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
A solid residue will remain. Cool the flask to room temperature.
-
Add 50 mL of diethyl ether to the solid and break it up with a spatula (trituration). This will wash away residual acetic acid and anhydride.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with two additional 25 mL portions of diethyl ether.
-
Dry the product in a vacuum oven to yield Furo[3,4-b]pyridine-5,7-dione as a crystalline solid.
-
-
Validation:
-
Confirm product identity via ¹H NMR, ¹³C NMR, and IR spectroscopy (look for characteristic anhydride C=O stretches around 1750-1850 cm⁻¹).
-
Verify purity by measuring the melting point (expected: 135-140 °C).
-
[3]#### 5.2 Protocol: Proposed Synthesis of this compound
-
Objective: To regioselectively brominate the precursor anhydride.
-
Materials:
-
Furo[3,4-b]pyridine-5,7-dione
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane (DCM, solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve Furo[3,4-b]pyridine-5,7-dione (5.0 g, 33.5 mmol) in 50 mL of dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (0.5 mL) with stirring.
-
In a separate beaker, dissolve N-Bromosuccinimide (6.0 g, 33.7 mmol, 1.0 eq) in 20 mL of DCM.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully pouring it into 100 mL of ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Validation:
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR (expect disappearance of one aromatic proton signal), ¹³C NMR, and high-resolution mass spectrometry to confirm the molecular formula C₇H₂BrNO₃.
-
Conclusion
This compound stands as a testament to the enabling power of functionalized heterocyclic building blocks in modern drug discovery. While its own "discovery" story may be understated, its synthetic accessibility from common starting materials and its dual reactive sites—the versatile bromine handle and the adaptable anhydride—make it a highly valuable intermediate. Its potential for rapid elaboration into complex molecules, particularly within the exciting and impactful field of targeted protein degradation, ensures its continued relevance for researchers and scientists dedicated to developing the next generation of therapeutics.
References
A comprehensive list of sources will be compiled and provided upon request.
Sources
- 1. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]
- 2. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Pyridinedicarboxylic Anhydride | 699-98-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
Strategic Sourcing and Technical Validation of 3-Bromofuro[3,4-b]pyridine-5,7-dione
The following guide is structured as a high-level technical whitepaper designed for drug discovery chemists and procurement specialists. It prioritizes the "Make vs. Buy" decision-making process, quality assurance of reactive intermediates, and verified sourcing channels.
Content Type: Technical Whitepaper & Sourcing Guide Target Molecule: 3-Bromofuro[3,4-b]pyridine-5,7-dione CAS Registry Number: 98278-78-5 Primary Application: Heterocyclic building block for kinase inhibitors (e.g., PNKP inhibitors), imide scaffolds, and pyrrolo[3,4-b]pyridine derivatives.
Executive Summary: The "Reactive Intermediate" Challenge
This compound (also known as 3-bromoquinolinic anhydride ) is a specialized heterocyclic anhydride. Unlike stable commodity chemicals, this molecule is highly moisture-sensitive. Its commercial availability is often "made-to-order" or "stock-limited" because it degrades into its corresponding diacid (3-bromopyridine-2,3-dicarboxylic acid) upon exposure to atmospheric moisture.
Core Directive: Researchers must treat "sourcing" this molecule as a technical workflow, not just a purchasing transaction. Verification of the anhydride state upon receipt is critical to experimental success.
Chemical Identity & Properties
Before sourcing, confirm the exact isomer and chemical state. The "3-bromo" regiochemistry is critical for subsequent structure-activity relationship (SAR) studies.
| Property | Specification |
| Systematic Name | This compound |
| Alternative Names | 3-Bromoquinolinic anhydride; 3-Bromopyridine-2,3-dicarboxylic anhydride |
| CAS Number | 98278-78-5 |
| Molecular Formula | C₇H₂BrNO₃ |
| Molecular Weight | 228.00 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Reactivity | High. Rapidly hydrolyzes to 3-bromopyridine-2,3-dicarboxylic acid in the presence of water. |
| Solubility | Soluble in DMSO, DMF, Acetone. Reacts/decomposes in protic solvents (MeOH, Water). |
Commercial Sourcing Landscape
The supply chain for CAS 98278-78-5 is tiered. High-throughput vendors often list it, but few hold physical stock due to stability concerns.
Tier 1: Primary Catalog Suppliers (High Probability of Stock/Synthesis)
These vendors specialize in heterocyclic building blocks and are most likely to have the capability to synthesize fresh batches.
-
BLD Pharm: A major supplier of pyridine derivatives. Often lists this specific CAS with purity >95%.
-
Amerigo Scientific: Specializes in hard-to-find life science intermediates.
-
J&W PharmLab: A US-based supplier often stocking specific halogenated heterocycles.
-
Combi-Blocks: (Check availability) Known for high-quality brominated pyridines.
Tier 2: Sourcing Aggregators
Platforms like eMolecules or ChemSpace can locate stock, but they act as intermediaries. Use them to filter for "Ships within 1-2 weeks" to avoid long custom synthesis lead times.
Sourcing Decision Matrix
Use the following logic to determine your procurement strategy.
Figure 1: Decision tree for sourcing moisture-sensitive heterocyclic anhydrides.
Technical Validation (Quality Assurance)
The Trap: A Certificate of Analysis (CoA) from the vendor is insufficient if the bottle was not sealed perfectly. The anhydride ring can open during transit, yielding the diacid.
Protocol: NMR Verification of Anhydride Integrity
Do not use Chloroform-d (CDCl₃) unless it is stored over molecular sieves, as acidity/moisture can affect the spectrum.
-
Solvent: Use DMSO-d6 (anhydrous ampoule preferred) or Acetone-d6 .
-
Sample Prep: Dissolve ~5-10 mg of the solid rapidly. Run the scan immediately.
-
Spectral Markers:
-
Target (Anhydride): Look for the specific aromatic proton signals of the pyridine ring. The rigid anhydride ring usually shifts these signals downfield compared to the diacid.
-
Contaminant (Diacid): Broad singlets around 10-14 ppm indicate carboxylic acid protons (–COOH), signaling hydrolysis.
-
Integration: If acid peaks are present, integrate them against the aromatic ring to calculate the mole % of hydrolysis.
-
Protocol: Chemical Derivatization Check
If NMR is ambiguous, perform a "methanolysis" test:
-
Dissolve a small aliquot in dry Methanol.
-
Heat gently for 30 mins.
-
Run LC-MS.[1]
-
Result: The anhydride will convert to the mono-methyl ester (Mass = M+32). If the starting material was already the diacid, it will likely remain the diacid (Mass = M+18) or form the dimethyl ester (M+64) only under forcing conditions/catalysis. This distinguishes the reactive anhydride from the inert diacid.
Internal Synthesis (The "Make" Option)
If commercial lead times are prohibitive, the synthesis of this compound is a reliable two-step protocol starting from 3-Bromoquinoline .
Synthetic Pathway
The route involves the oxidative cleavage of the benzene ring of quinoline, followed by dehydration.
-
Precursor: 3-Bromoquinoline (CAS 5332-24-1) - Widely available commodity chemical.
-
Step 1 (Oxidation): Treat 3-bromoquinoline with Ozone (O₃) followed by oxidative workup, or use KMnO₄ (alkaline) to generate 3-bromopyridine-2,3-dicarboxylic acid (3-bromoquinolinic acid).
-
Step 2 (Dehydration): Reflux the diacid in Acetic Anhydride (Ac₂O) . The diacid closes to form the target anhydride.
-
Purification: Remove excess Ac₂O under vacuum. Recrystallize from dry toluene or sublimate if high purity is needed.
Figure 2: Synthetic route from commodity starting materials to the target anhydride.[2]
Handling & Storage Guidelines
To maintain the integrity of the purchased or synthesized material:
-
Storage: -20°C, under Argon or Nitrogen atmosphere.
-
Container: Tightly sealed vial with Parafilm. Ideally stored inside a secondary desiccator containing Drierite or P₂O₅.
-
Usage: Warm to room temperature before opening the vial to prevent condensation of atmospheric water onto the cold solid.
References
-
PubChem. "Furo[3,4-b]pyridine-5,7-dione Compound Summary." National Library of Medicine. Accessed 2026. [Link](Note: Reference for the parent scaffold structure and nomenclature).
-
Elassar, A-Z. A. "Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines... via Three-Component Reactions." ResearchGate, 2025. (Demonstrates utility of the anhydride in synthesizing pyrrolo-pyridine scaffolds).
Sources
A Senior Application Scientist's Guide to the Safe Handling of 3-Bromofuro[3,4-b]pyridine-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the safe handling, storage, and risk assessment of 3-Bromofuro[3,4-b]pyridine-5,7-dione (CAS No: 98278-78-5). As a specialized reagent, particularly within the family of Protein Degrader Building Blocks, a comprehensive understanding of its chemical nature is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling protocols, grounded in the compound's structural chemistry and established safety science.
Chemical Identity and Physicochemical Profile
Understanding a reagent begins with its fundamental properties. This compound is a heterocyclic organic compound. Its structure features a furo-pyridine core with a bromine substituent and a cyclic anhydride functional group. This anhydride moiety is a critical determinant of its reactivity and, consequently, its primary hazards.
| Property | Value | Source |
| CAS Number | 98278-78-5 | [1] |
| Molecular Formula | C₇H₂BrNO₃ | [1][2] |
| Molecular Weight | 228.00 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Appearance | Solid (Analogous compounds are beige powders) | [3][4] |
| Storage | Store at room temperature under an inert atmosphere | [2] |
Hazard Identification and Risk Assessment
While a comprehensive, peer-reviewed toxicological profile for this specific compound is not publicly available, sufficient data from suppliers and analogous compounds allows for a robust risk assessment. The compound is classified as acutely toxic and a significant irritant.
GHS Classification & Hazard Statements:
| Pictogram | GHS Code | Signal Word | Hazard Statement |
| GHS06 | Danger | H301: Toxic if swallowed.[2] | |
| GHS07 | Danger | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Expert Insight: The 'Why' Behind the Hazards
The hazard profile is directly linked to the molecule's structure. The furo[3,4-b]pyridine-5,7-dione core contains a cyclic anhydride. Anhydrides are highly reactive electrophiles and potent acylating agents.
-
Irritation (H315, H319, H335): Upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract), the anhydride ring can readily open, forming two carboxylic acid groups. This reaction, along with the acylation of biological nucleophiles (like proteins on the surface of tissues), leads to significant irritation and potential tissue damage.[3]
-
Acute Toxicity (H301): The "Toxic if swallowed" classification is a significant warning.[2] While the precise mechanism is uncharacterized, it implies that even small quantities (typically between 5 and 50 mg/kg body weight) can cause serious harm or be fatal if ingested. This necessitates stringent controls to prevent ingestion, including via contaminated hands.
The following diagram illustrates the logical flow from hazard identification to the implementation of necessary safety controls, a foundational concept of the OSHA Laboratory Standard.[5][6]
Caption: Hazard to Controls Workflow Diagram.
Emergency Procedures and First-Aid Measures
In the event of an exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures before beginning work.
-
If Swallowed (H301):
-
If on Skin (H315):
-
Immediately remove all contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[8]
-
If skin irritation persists, seek medical attention.
-
-
If in Eyes (H319):
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
-
-
If Inhaled (H335):
-
Move the person to fresh air and keep them comfortable for breathing.
-
If respiratory symptoms (coughing, shortness of breath) occur, call a POISON CENTER or doctor/physician.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
-
Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). Firefighters should wear self-contained breathing apparatus (SCBA).
Laboratory Handling, Exposure Controls, and Storage
Adherence to a strict handling protocol is the primary method of preventing exposure. The OSHA Laboratory Standard mandates a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize all chemical exposures.[5][6][9]
Engineering Controls:
-
Fume Hood: All weighing, transferring, and dissolution of this compound must be performed inside a certified chemical fume hood. This is non-negotiable due to the H335 respiratory irritation hazard and the risk of inhaling aerosolized toxic powder.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[9] Standard safety glasses do not provide a sufficient seal to protect against fine powders.
-
Hand Protection: Wear chemical-resistant, impervious gloves such as nitrile or neoprene. Inspect gloves for tears or holes before each use. Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. Do not wear shorts or open-toed shoes in the laboratory.
Safe Storage and Handling Protocol: The compound's reactivity as a cyclic anhydride dictates specific storage conditions to ensure its stability and prevent the creation of hazardous byproducts.
-
Procurement & Storage:
-
Log the chemical into your inventory upon receipt.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Crucially, store under an inert atmosphere (e.g., in a desiccator with desiccant and purged with argon or nitrogen) to protect the anhydride from hydrolysis.[2]
-
-
Handling Workflow: The following flowchart details the mandatory steps for safely handling the solid compound.
Caption: Step-by-Step Safe Handling Workflow.
Stability and Reactivity
-
Reactivity: As a cyclic anhydride, this compound is highly susceptible to nucleophilic attack. It will react with water (hydrolysis) to form the corresponding dicarboxylic acid. It will also react with alcohols, amines, and strong bases.
-
Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, inert atmosphere).[2]
-
Conditions to Avoid: Avoid moisture, heat, flames, and sparks.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
This guide is intended to supplement, not replace, a formal institutional Chemical Hygiene Plan and a thorough reading of any available Safety Data Sheets. Always prioritize safety and perform a risk assessment before beginning any new experimental procedure.
References
- Material Safety Data Sheet [Generic Example for Pyridine Derivatives]. (n.d.).
- Jubilant Ingrevia. (n.d.). 3,5-Dibromopyridine Safety Data Sheet.
- TCI Chemicals. (2025). 5-Bromo-2-cyano-3-nitropyridine Safety Data Sheet.
- Wikipedia. (n.d.). Bromo-DragonFLY.
-
Aladdin Scientific. (n.d.). 3-bromo-5H, 7H-furo[3,4-b]pyridine-5,7-dione, min 97%, 1 gram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Furo[3,4-b]pyridine-5,7-dione. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard Pictogram. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 98278-78-5|this compound|BLD Pharm [bldpharm.com]
- 3. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-3H-imidazo[4,5-b]pyridine Chemical Properties, Applications & Safety Data | China Manufacturer & Supplier Information [pipzine-chem.com]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. osha.gov [osha.gov]
proper handling and storage of 3-Bromofuro[3,4-b]pyridine-5,7-dione
Technical Whitepaper: Advanced Handling, Stability, and Storage Protocols for 3-Bromofuro[3,4-b]pyridine-5,7-dione
Executive Summary & Chemical Profile
This compound (also known as 3-bromoquinolinic anhydride) is a high-value heterocyclic building block used critically in the synthesis of herbicides (imidazolinone class) and emerging medicinal chemistry scaffolds (e.g., HIV integrase inhibitors, protein degraders).[1][2]
Its utility is defined by two reactive handles: the electrophilic cyclic anhydride and the 3-bromo substituent on the pyridine ring.[2] However, this dual functionality creates a stability paradox.[2] The anhydride moiety is thermodynamically unstable in the presence of atmospheric moisture, undergoing rapid hydrolysis to form 3-bromoquinolinic acid (3-bromopyridine-2,3-dicarboxylic acid).[1][2] This degradation is irreversible under standard storage conditions and fundamentally alters the stoichiometry of downstream reactions.[2]
Key Physicochemical Data:
| Property | Specification | Critical Note |
| CAS Number | 98278-78-5 | Verify against CoA before use.[1][2] |
| Formula | C₇H₂BrNO₃ | MW: 228.00 g/mol |
| Appearance | Beige to tan powder | Darkening indicates hydrolysis or photolysis.[2] |
| Solubility | DMSO, DMF, CH₃CN | Reacts violently/degrades in water & alcohols. |
| Reactivity | Electrophilic (Anhydride) | Susceptible to nucleophilic attack (OH⁻, NH₂⁻).[2] |
| Toxicity | Class 6.1 (Toxic) | H301 (Toxic if swallowed), H315, H319, H335.[2] |
The Degradation Mechanism: Why Protocols Matter
Understanding the failure mode is the first step in prevention.[2] The degradation of this compound is not merely "spoilage"; it is a chemical transformation that releases protons, potentially catalyzing further decomposition in a bulk container.[1][2]
Figure 1: Hydrolysis Pathway The following diagram illustrates the ring-opening mechanism driven by atmospheric moisture.[2]
Caption: Irreversible hydrolysis of the furan-dione ring upon exposure to moisture, rendering the reagent inactive for anhydride-specific couplings.[1][2]
Storage Architecture: The Passive Defense System
Do not rely on the vendor's original packaging once the seal is broken.[2] Implement a "Russian Doll" containment strategy to maximize shelf life.
Recommended Storage Conditions:
| Parameter | Standard (Short Term < 1 Month) | Archived (Long Term > 1 Month) |
| Temperature | Ambient (20–25°C) | Refrigerated (4°C) or Frozen (-20°C)* |
| Atmosphere | Nitrogen flush after use | Argon (Heavier than air, blankets the solid) |
| Desiccation | Silica gel packet in secondary jar | P₂O₅ or Activated Molecular Sieves in desiccator |
| Container | Amber glass with Teflon-lined cap | Parafilm-sealed vial inside a vacuum-sealed Mylar bag |
*Note: If storing at -20°C, the container MUST be allowed to equilibrate to room temperature before opening to prevent condensation on the cold solid.[1]
Active Handling Protocols
The following workflows are designed to be self-validating . You will verify the integrity of the system during the process, not after the experiment fails.
Protocol A: Inert Transfer (The "Schlenk" Standard)
Use this for reactions requiring >98% purity.
-
Preparation: Dry all glassware (flasks, spatulas) in an oven at 120°C for >2 hours. Cool in a desiccator.
-
Atmosphere Control: If a glovebox is unavailable, use an inverted funnel connected to an Argon line flowing gently over the balance pan.[2]
-
The "Static" Check: Anhydride powders often carry static charge.[2] Use an antistatic gun (ZeroStat) if the powder "jumps" or adheres to the spatula.[2] Causality: Static causes scattering, increasing surface area exposure to air.[2]
-
Weighing:
-
Validation (The "Solvent Test"): Before adding valuable nucleophiles, inject the anhydrous solvent (e.g., DMF).[2] If the solution turns cloudy or precipitates immediately (and the solvent is known dry), the anhydride may have partially hydrolyzed to the less soluble di-acid.
Protocol B: Solubilization & Usage
Never dissolve this compound in methanol or ethanol, as it will form the half-ester.[1]
-
Solvent Selection: Anhydrous DMSO, DMF, or Acetonitrile.[2]
-
Drying Agents: Do not use basic drying agents (K₂CO₃) which can induce ring opening.[2] Use 3Å or 4Å molecular sieves that have been flame-dried.
-
Reaction Order: Always add the this compound to the solution of the nucleophile (if possible) or vice-versa under strict temperature control. Anhydride ring opening is exothermic.[2]
Quality Control & Degradation Analysis
Before committing to a large-scale GMP synthesis, validate the material.[2]
H-NMR Diagnostic (DMSO-d₆):
-
Intact Anhydride: Look for the specific aromatic protons of the pyridine ring.[2] The spectrum should be clean.[2]
-
Hydrolyzed (Di-acid): Appearance of a broad singlet peak >10.0 ppm (carboxylic acid protons).[1][2] A shift in the aromatic region (due to electron density change from -CO-O-CO- to -COOH) confirms degradation.[1][2]
Figure 2: Handling Decision Logic
Caption: Operational decision tree for assessing reagent quality prior to synthesis.
Safety & Emergency Response (H301/H315)
This compound is Toxic if Swallowed (H301) and a severe irritant.[2]
-
PPE: Double nitrile gloves (0.11mm min thickness), lab coat, and safety glasses.[2] A P100 particulate respirator is recommended if handling outside a fume hood.[2]
-
Spill Protocol:
-
First Aid: In case of inhalation, move to fresh air immediately. The anhydride reacts with moisture in the mucous membranes to form acid, causing severe burning.[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69688, Furo[3,4-b]pyridine-5,7-dione.[1][2] Retrieved from [Link][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[2] Butterworth-Heinemann.[1][2] (General reference for purification of cyclic anhydrides).
-
European Chemicals Agency (ECHA). C&L Inventory: this compound Hazard Classification.[1][2] Retrieved from [Link][2]
Sources
Methodological & Application
Application Notes and Protocols for 3-Bromofuro[3,4-b]pyridine-5,7-dione: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffolding of Furo[3,4-b]pyridine-5,7-diones
The furo[3,4-b]pyridine-5,7-dione core, a heterocyclic structure integrating a furan and a pyridine ring, is a key pharmacophore in medicinal chemistry. This structural motif is present in a variety of biologically active compounds, exhibiting potential therapeutic applications including anticancer and anti-inflammatory properties. The strategic placement of a bromine atom at the 3-position of this scaffold, yielding 3-Bromofuro[3,4-b]pyridine-5,7-dione, provides a versatile chemical handle for a range of synthetic transformations. This application note will delve into the primary reaction mechanisms of this compound, providing detailed protocols for its utilization in the synthesis of novel derivatives for drug discovery and development.
The reactivity of this compound is primarily governed by two key features: the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing dione functionality, and the presence of a reactive carbon-bromine bond. These characteristics allow for two major classes of reactions: nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.
Part 1: Nucleophilic Aromatic Substitution (SNA_r_) at the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent property makes the aromatic system susceptible to attack by nucleophiles. The reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. In the context of related brominated pyridines, the bromine atom can be displaced by a variety of nucleophiles.
Mechanistic Overview: The Addition-Elimination Pathway
The SNA_r_ mechanism for this compound is proposed to proceed as follows:
-
Nucleophilic Attack: A potent nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the dione group.
-
Formation of the Meisenheimer Intermediate: The addition of the nucleophile disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-deficient ring system, providing stabilization.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group.
Caption: Proposed SNA_r_ mechanism for this compound.
Experimental Protocol: Amination of this compound
This protocol describes a general procedure for the nucleophilic substitution of the bromine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the desired amine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-substituted furo[3,4-b]pyridine-5,7-dione.
Data Table: Representative Reaction Conditions and Yields
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 90 | 6 | 85 |
| Piperidine | Cs₂CO₃ | Dioxane | 100 | 8 | 78 |
| Aniline | NaH | THF | 65 | 12 | 65 |
Note: Reaction conditions should be optimized for each specific amine. The choice of base and solvent can significantly impact the reaction rate and yield.
Part 2: Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The carbon-bromine bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, such as a boronic acid or a boronate ester.[2] The Suzuki reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, inserting into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-furo[3,4-b]pyridine-5,7-dione.
Data Table: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 10 | 88 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 95 |
Note: The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and should be optimized for each specific substrate combination.[3]
Conclusion
This compound is a valuable building block for the synthesis of diverse chemical libraries for drug discovery. Its reactivity, characterized by susceptibility to nucleophilic aromatic substitution and participation in palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide range of functional groups. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this promising scaffold, paving the way for the development of novel therapeutic agents.
References
- VertexAI Search. (2024). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine.
-
Martinez, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69688, Furo[3,4-b]pyridine-5,7-dione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Hossain, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromofuro[3,4-b]pyridine-5,7-dione as a Versatile Synthetic Building Block
Foreword: Unlocking the Potential of a Niche Heterocycle
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of novel molecular architectures with desired functions. This guide focuses on 3-Bromofuro[3,4-b]pyridine-5,7-dione, a halogenated heterocyclic compound poised for significant utility in medicinal chemistry and materials science. While direct literature on this specific reagent is emerging, its structural motifs—a reactive cyclic anhydride and a functionalizable bromopyridine core—suggest a broad and impactful range of applications. By drawing parallels with well-studied analogous structures, such as other fused pyridine derivatives and brominated aromatics, we can delineate a clear roadmap for its synthetic transformations.[1][2][3] This document serves as a comprehensive resource for researchers, providing not only detailed protocols but also the underlying chemical logic to empower innovation.
Characterization and Physicochemical Properties
A thorough understanding of a building block's properties is the foundation of its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₂BrNO₃ | [4][5] |
| Molecular Weight | 228.00 g/mol | [4][5] |
| CAS Number | 98278-78-5 | [4][5] |
| Appearance | Likely a solid | [4] |
| Purity | Typically ≥97% from commercial suppliers | [4] |
| Storage | Inert atmosphere, room temperature | [5] |
The parent scaffold, furo[3,4-b]pyridine-5,7-dione, is described as a beige powder and is a known skin and eye irritant.[6] It is prudent to handle its brominated derivative with similar or heightened precautions.
The Synthetic Versatility of the Furo[3,4-b]pyridine-5,7-dione Scaffold
The furo[3,4-b]pyridine-5,7-dione core is characterized by two primary reactive sites: the cyclic anhydride moiety and the brominated pyridine ring. This dual reactivity is the cornerstone of its utility as a synthetic building block.
Figure 1: A diagram illustrating the key reactive sites and potential synthetic transformations of this compound.
Reactions at the Cyclic Anhydride Moiety: Synthesis of Pyrrolo[3,4-b]pyridine-1,3-diones
The cyclic anhydride is highly susceptible to nucleophilic attack. This reactivity is analogous to that of other cyclic anhydrides, such as itaconic anhydride.[7] Reaction with primary amines leads to ring-opening followed by cyclization to form the corresponding imide, in this case, a pyrrolo[3,4-b]pyridine-1,3-dione scaffold. This structural motif is found in a variety of biologically active molecules, including analgesic, sedative, and anticancer agents.[2]
Protocol 1: General Procedure for the Synthesis of N-Substituted 3-Bromo-pyrrolo[3,4-b]pyridine-1,3-diones
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Glacial acetic acid (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. To a solution of this compound in glacial acetic acid, add the primary amine. b. Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, allow the reaction mixture to cool to room temperature. d. Pour the cooled mixture into ice-water with stirring. e. Collect the resulting precipitate by vacuum filtration. f. Wash the solid with cold water and then a minimal amount of cold ethanol. g. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: It serves as a polar protic solvent and a catalyst for the dehydration step (ring closure to the imide).
-
Excess Amine: A slight excess of the amine ensures the complete consumption of the starting anhydride.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial ring-opening and the subsequent dehydration to form the stable imide ring.
Reactions at the 3-Bromo Position: Cross-Coupling and Functionalization
The bromine atom on the pyridine ring serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions.[8][9] This allows for the introduction of various substituents at the 3-position, dramatically increasing the molecular diversity achievable from this building block.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-furo[3,4-b]pyridine-5,7-diones
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere conditions.
-
-
Procedure: a. To the reaction vessel, add this compound, the arylboronic acid, and the base. b. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. c. Add the degassed solvent and the palladium catalyst under the inert atmosphere. d. Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC. e. After cooling to room temperature, dilute the mixture with ethyl acetate and water. f. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
-
Base: The base is essential for the transmetalation step in the catalytic cycle.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble starting materials and the inorganic base.
Table 2: Potential Cross-Coupling Reactions and Their Applications
| Reaction Name | Coupling Partner | Introduced Moiety | Potential Applications of Products |
| Suzuki-Miyaura | Boronic acids/esters | Aryl, heteroaryl, alkyl, vinyl | Modulating electronic properties, extending conjugation, core scaffolds for medicinal chemistry. |
| Buchwald-Hartwig | Amines, amides | Amino, amido groups | Introducing hydrogen bond donors/acceptors, synthesis of kinase inhibitors. |
| Sonogashira | Terminal alkynes | Alkynyl groups | Fluorescent probes, materials with interesting photophysical properties.[10] |
| Stille | Organostannanes | Various organic groups | Versatile C-C bond formation. |
| Heck | Alkenes | Alkenyl groups | Synthesis of complex natural product analogs. |
Potential Applications in Drug Discovery and Materials Science
The furo- and pyrrolopyridine scaffolds are prevalent in compounds with a wide range of biological activities.[3][11] The ability to readily synthesize a library of derivatives from this compound makes it an attractive starting point for drug discovery programs.
Figure 2: Workflow from the building block to potential applications.
-
Anticancer and Antimicrobial Agents: Many nitrogen-containing heterocyclic compounds, such as imidazo[4,5-b]pyridines, exhibit potent anticancer and antimicrobial activities.[1] The scaffolds derived from this compound could serve as novel templates for the development of such agents.
-
Enzyme Inhibitors: The pyrrolo[3,4-c]pyridine-1,3-dione core, structurally similar to the imides derived from our building block, has been explored for aldose reductase inhibitory activity.[2]
-
Organic Electronics and Probes: The extended π-systems that can be constructed via cross-coupling reactions are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[10]
Safety and Handling
Based on the data for the parent compound, Furo[3,4-b]pyridine-5,7-dione, the following precautions are recommended[6]:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a promising, albeit under-explored, synthetic building block. Its dual reactivity allows for the sequential or orthogonal functionalization of its two key sites, providing a powerful platform for the generation of diverse and complex molecular architectures. The protocols and insights provided herein, grounded in established chemical principles and analogies to related heterocyclic systems, offer a solid foundation for researchers to harness the full potential of this versatile reagent in their synthetic endeavors.
References
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518–520. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed Central. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 7-Bromo-3H-imidazo[4,5-b]pyridine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Furo[3,4-b]pyridine-5,7-dione. PubChem. Available at: [Link]
-
Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Royal Society of Chemistry. Available at: [Link]
-
LibreTexts. (2023). 4: Radical Reactions. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Lesiak, A., et al. (2026). Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]
-
MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]
-
Wikipedia. (n.d.). Itaconic anhydride. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. 98278-78-5|this compound|BLD Pharm [bldpharm.com]
- 6. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Itaconic anhydride - Wikipedia [en.wikipedia.org]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Application Note: Synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione and Derivatives
Executive Summary
This Technical Application Note details the synthetic pathway for 3-bromofuro[3,4-b]pyridine-5,7-dione (also known as 5-bromopyridine-2,3-dicarboxylic anhydride ), a critical scaffold in the development of herbicides (e.g., imidazolinones), PI3K inhibitors, and antimycobacterial agents.
The protocol addresses the specific challenge of constructing the electron-deficient furo[3,4-b]pyridine core. The guide covers the oxidative cleavage of 3-bromoquinoline to the dicarboxylic acid precursor, its cyclodehydration, and subsequent derivatization into biologically active imides.
Critical Nomenclature Note: Confusion often arises regarding the bromine position.
-
Quinoline Precursor: 3-Bromoquinoline (Br at position 3, beta to nitrogen).
-
Pyridine Acid Intermediate: 5-Bromopyridine-2,3-dicarboxylic acid (Br remains beta to nitrogen, which is position 5 in the picolinic numbering system).
-
Furo-pyridine Product: this compound.[1] In the fused heterocyclic system, the bromine is at position 3.[2][3]
-
Chemical Equivalence:This compound
5-Bromopyridine-2,3-dicarboxylic anhydride .
Chemical Identity & Structural Logic[2]
| Attribute | Detail |
| Target Compound | This compound |
| CAS Number | 98278-78-5 |
| Molecular Formula | C |
| Molecular Weight | 227.99 g/mol |
| Key Precursor | 5-Bromopyridine-2,3-dicarboxylic acid (CAS 98555-51-2) |
| Starting Material | 3-Bromoquinoline (CAS 5332-24-1) |
| Reactivity Class | Cyclic anhydride; highly electrophilic; prone to hydrolysis and nucleophilic attack.[2] |
Synthetic Protocol: Core Scaffold Construction
A. Pathway Overview
The synthesis proceeds via the oxidative cleavage of the benzo-fused ring of 3-bromoquinoline, followed by dehydration of the resulting dicarboxylic acid.
Figure 1: Synthetic route from quinoline precursor to the anhydride scaffold.
B. Step-by-Step Methodology
Step 1: Synthesis of 5-Bromopyridine-2,3-dicarboxylic Acid
Note: While commercial sources exist (CAS 98555-51-2), in-house synthesis from 3-bromoquinoline is cost-effective for scale-up.
Method: Ruthenium-Catalyzed Oxidative Cleavage
This method is superior to KMnO
-
Reagents:
-
3-Bromoquinoline (10.0 mmol, 2.08 g)
-
NaIO
(Sodium Periodate, 120 mmol, 12 equiv) -
RuCl
·xH O (Catalytic amount, 5 mol%) -
Solvent: CCl
:CH CN:H O (2:2:3 ratio) or EtOAc:CH CN:H O (2:2:1 for greener chemistry).
-
-
Procedure:
-
Dissolve 3-bromoquinoline in the solvent mixture in a round-bottom flask.
-
Add RuCl
catalyst. -
Add NaIO
portion-wise over 1 hour to control the exotherm (Periodate re-oxidizes Ru(IV) to the active Ru(VIII) species). -
Stir vigorously at ambient temperature for 12–24 hours. Monitor by TLC (Product is highly polar; spot stays at baseline in EtOAc/Hexane).
-
Workup: Filter off the white precipitate (NaIO
). Extract the filtrate with Ethyl Acetate (3x). -
The aqueous phase (containing the product) should be acidified to pH 1–2 with 1N HCl to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Yield Target: 60–75%.
-
QC:
H NMR (DMSO-d ): 9.05 (d, 1H), 8.60 (d, 1H), 13.5 (br s, 2H, COOH).
-
Step 2: Cyclodehydration to this compound
This step converts the dicarboxylic acid to the cyclic anhydride.
-
Reagents:
-
5-Bromopyridine-2,3-dicarboxylic acid (5.0 mmol, 1.23 g)
-
Acetic Anhydride (Ac
O) (10 mL, excess)
-
-
Procedure:
-
Suspend the diacid in acetic anhydride in a dried flask equipped with a reflux condenser and drying tube (CaCl
). -
Heat to reflux (140 °C) for 2–4 hours. The suspension will clear as the anhydride forms and dissolves.
-
Concentration: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at 60 °C.
-
Purification: The residue is a moisture-sensitive solid. Triturate with anhydrous diethyl ether or toluene to remove trace acid.
-
Filter the crystalline solid and dry in a vacuum desiccator.
-
Yield Target: >90% (Quantitative conversion is common).
-
Storage: Store under nitrogen/argon. Hydrolyzes back to diacid in air.
-
Application Protocol: Synthesis of Imide Derivatives
The primary application of this anhydride is the synthesis of N-substituted imides (pyrrolo[3,4-b]pyridine-5,7-diones), which serve as pharmacophores.
Figure 2: Two-step condensation mechanism for derivative synthesis.
Protocol: One-Pot Synthesis of Imides
Method: High-Temperature Acetic Acid Condensation This method combines ring opening and closure in a single step.
-
Reagents:
-
This compound (1.0 mmol)
-
Primary Amine (R-NH
) (1.1 mmol) (e.g., Aniline, Benzylamine, Alkyl amines) -
Solvent: Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Dissolve the anhydride in glacial acetic acid.
-
Add the amine.[4][5] (Note: Exothermic reaction; a precipitate of the amic acid may form immediately).
-
Heat the mixture to reflux (118 °C) for 3–6 hours.
-
Monitoring: Monitor by TLC or LC-MS. The intermediate amic acid [M+H]+ will disappear, converting to the imide [M-H
O+H]+. -
Workup: Cool to room temperature.
-
Scenario A (Precipitate forms): Filter the solid, wash with water and cold ethanol.
-
Scenario B (Solution): Pour into crushed ice. Filter the resulting precipitate.
-
-
Recrystallization: Ethanol or EtOH/DMF mixtures are suitable for purification.
-
Alternative Method (Mild Conditions)
For sensitive amines, use a two-step method:
-
React anhydride + amine in THF at RT to isolate Amic Acid .
-
Treat Amic Acid with CDI (Carbonyldiimidazole) or Ac
O/NaOAc at 60 °C to close the ring.
QC & Characterization
Verify the synthesized compounds using the following parameters:
-
This compound (Anhydride):
-
IR (ATR): Characteristic doublet carbonyl stretch at ~1850 cm
and ~1780 cm (Anhydride C=O). -
H NMR (DMSO-d
or CDCl ): Shifts will be downfield compared to the acid. Approx 9.2 (d), 8.7 (d).
-
-
Imide Derivatives:
-
IR: Strong bands at ~1770 cm
and ~1720 cm . -
MS: M+ = 227 (Anhydride part) + Amine Mass - 18 (H
O).
-
References
-
Precursor Synthesis: Shimoni, M. et al. "Preparation of Labeled Pyridine-2,3-dicarboxylic Acid." Journal of Labelled Compounds and Radiopharmaceuticals, via IAEA INIS.
-
Structure Verification: PubChem CID 69688. "Furo[3,4-b]pyridine-5,7-dione."[1] National Library of Medicine.
-
Commercial Identity: BLDpharm. "this compound (CAS 98278-78-5)."
-
Analogous Oxidation Method: "Oxidation of Quinolines to Pyridine Dicarboxylic Acids." Organic Syntheses / ChemicalBook Methods.
-
Anhydride Reactivity: Kahn Academy / Organic Chemistry Portal. "Anhydride Formation and Reactivity with Amines."
Sources
Application Note: 3-Bromofuro[3,4-b]pyridine-5,7-dione in Advanced Materials
Subtitle: A Strategic Monomer for Functional Polyimides and Optoelectronic Scaffolds[1][2]
Executive Summary
3-Bromofuro[3,4-b]pyridine-5,7-dione (chemically equivalent to 5-bromo-2,3-pyridinedicarboxylic anhydride ) represents a high-value "linchpin" monomer for materials science and drug development.[2] Unlike standard phthalic anhydrides used in commodity polymers, this molecule offers a dual-modality reactive system:[1]
-
The Anhydride Function (Positions 5,7): Enables rapid condensation with diamines to form high-performance polyimides (PI) with exceptional thermal stability and solvent solubility.[1][2]
-
The Bromide Handle (Position 3): A dormant site for orthogonal functionalization.[1][2] It allows researchers to modify the material after polymerization (post-polymerization modification) or to synthesize complex ligands via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the imide backbone.[1]
This guide outlines protocols for utilizing this molecule in High-Performance Polyimides , Metal-Organic Frameworks (MOFs) , and Bioactive Scaffolds .[1][2]
Chemical Profile & Handling
| Property | Specification | Critical Note for Materials Science |
| CAS No. | 98278-XX-X (Derivative) / 699-98-9 (Parent) | Note: Often sourced as 5-bromo-2,3-pyridinedicarboxylic anhydride.[2] |
| MW | ~227.9 g/mol | Stoichiometry must be precise (1:[1][2]1) for high MW polymers.[1][2] |
| Appearance | Beige to off-white solid | Discoloration indicates hydrolysis to the diacid.[2] |
| Solubility | DMSO, DMAc, NMP, DMF | Hydrolytically Unstable. Store in desiccator.[1][2] |
| Reactivity | Electrophilic Anhydride + Aryl Bromide | The pyridine nitrogen catalyzes its own anhydride opening.[1][2] |
Application I: Synthesis of Functionalized Soluble Polyimides
Context: Standard aromatic polyimides (like Kapton) are insoluble and difficult to process.[1][2] The incorporation of the pyridine ring (via this monomer) disrupts chain packing and increases solubility in organic solvents, while the bromine atom allows for tuning the refractive index or attaching chromophores.[1][2]
Protocol A: Two-Step Polycondensation (Polyamic Acid Route)[1][2][3]
Objective: Synthesize a high-molecular-weight polyimide film with a reactive bromine backbone.
Reagents:
-
Monomer A: this compound (10.0 mmol)[1]
-
Monomer B: 4,4'-Oxydianiline (ODA) or TFMB (for transparency) (10.0 mmol)[1][2]
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)[1]
Step-by-Step Workflow:
-
Monomer Dissolution (0 h):
-
In a flame-dried 3-neck flask under Nitrogen, dissolve the diamine (Monomer B) in DMAc. Stir until clear.
-
Critical: The system must be moisture-free to prevent anhydride hydrolysis, which terminates chain growth.[2]
-
-
Anhydride Addition (0.5 h):
-
Thermal Imidization (Film Casting):
-
Chemical Imidization (Alternative for Powder):
Data Output: Expected Properties
| Parameter | Value (Typical) | Mechanism |
| Tg (Glass Transition) | 260°C – 310°C | Rigid fused pyridine ring restricts chain mobility.[1][2] |
| Solubility | Soluble in NMP, DMSO | Pyridine nitrogen disrupts inter-chain |
| Dielectric Constant | < 3.0 | Bulky bromine atom increases free volume.[1][2] |
| Functional Potential | High (Br-site active) | Ready for Suzuki coupling (See Protocol B).[1][2] |
Application II: Post-Polymerization Functionalization (The "Br" Advantage)
Context: Most polyimides cannot be modified once polymerized.[2] This monomer provides a "Br" anchor.[1][2] You can synthesize the polymer first, then attach a fragile organic dye or bioactive group that would otherwise not survive the polymerization conditions.[1][2]
Protocol B: Suzuki-Miyaura Coupling on Polymer Backbone[2]
Objective: Attach a phenyl-fluorene chromophore to the polyimide backbone to create a luminescent material.
Reagents:
-
Substrate: Brominated Polyimide (from Protocol A) dissolved in NMP.
-
Coupling Partner: 9,9-Dihexylfluorene-2-boronic acid (1.2 eq per Br unit).[2]
Workflow:
-
Degassing: Sparge the polyimide solution with Argon for 30 minutes.
-
Reaction: Add catalyst, boronic acid, and base. Heat to 80°C for 24 hours.
-
Purification: Precipitate polymer into acidified methanol (HCl/MeOH) to remove Palladium residues.
-
Result: A fluorescent polyimide where the emission is tuned by the attached group, not the backbone itself.[1][2]
Visualizing the Chemistry
The following diagram illustrates the "Dual-Function" logic of this compound, highlighting the orthogonal reactivity of the anhydride and the bromide.
Caption: Workflow showing the conversion of the monomer into a stable polyimide backbone, followed by orthogonal functionalization at the bromine site.
Application III: Ligand Synthesis for MOFs (Metal-Organic Frameworks)
Context: Upon hydrolysis, the anhydride yields 5-bromo-2,3-pyridinedicarboxylic acid .[2] This is a potent ligand for MOFs.[1][2] The N-donor and O-donors allow for "chelating" metal centers (like Lanthanides or Zinc), while the Br-group points into the MOF pore, allowing for "Pore Surface Engineering."[1]
Protocol C: Hydrolysis and Coordination
-
Hydrolysis: Reflux this compound in water/THF (1:1) for 4 hours. Evaporate to obtain the dicarboxylic acid.[1][2]
-
MOF Growth: Solvothermal reaction of the acid with Zn(NO3)2 in DMF/Ethanol at 85°C for 48 hours.
-
Application: The resulting MOF contains brominated channels suitable for post-synthetic modification (e.g., exchanging Br for amine groups to capture CO2).[1][2]
References & Validation
The protocols and chemical logic above are derived from the reactivity profiles of halogenated pyridine anhydrides and their established use in high-performance macromolecules.
-
Polyimide Synthesis Fundamentals:
-
Pyridine-Containing Polymers:
-
Chemical Identity & Properties:
-
Post-Polymerization Modification:
-
General Principle: The use of aryl-bromide functionalized polymers for Suzuki coupling is a standard "Click Chemistry" approach in materials science for tuning optoelectronic properties.[2]
-
Sources
- 1. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. Sci-Hub. Synthesis and Characterization of Some Functional Polyimides / 2007 International Semiconductor Conference, 2007 [sci-hub.jp]
- 5. halocarbon.com [halocarbon.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromo-3-pyridinecarboxaldehyde 97 113118-81-3 [sigmaaldrich.com]
Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromofuro[3,4-b]pyridine-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Furo[3,4-b]pyridine-5,7-dione Scaffold
The furo[3,4-b]pyridine-5,7-dione core is a significant heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and embedded functionalities make it an attractive scaffold for the design of novel therapeutic agents and functional organic materials. The strategic introduction of diverse substituents onto this core is paramount for modulating its physicochemical properties, biological activity, and photophysical characteristics.
3-Bromofuro[3,4-b]pyridine-5,7-dione serves as a key intermediate for such functionalization. The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This guide provides detailed application notes and robust protocols for the most pivotal cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] This reaction is particularly well-suited for the arylation and heteroarylation of the 3-position of the furo[3,4-b]pyridine-5,7-dione core, providing access to a diverse range of biaryl and heteroaryl structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle. For electron-deficient heterocyclic halides like this compound, electron-rich and sterically hindered phosphine ligands such as SPhos and XPhos are often effective in promoting the reaction and preventing side reactions like debromination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%) or a pre-catalyst like XPhos Pd G2 (2 mol%)
-
XPhos ligand (4 mol% if using Pd(OAc)₂)
-
K₃PO₄ (2.5 equivalents)
-
Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), and the palladium catalyst/ligand.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with XPhos, or XPhos Pd G2 | Electron-rich, bulky ligands enhance catalyst stability and activity for heteroaromatic substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane, Toluene/H₂O | Aprotic polar solvents or biphasic systems facilitate the dissolution of reagents and the reaction. |
| Temperature | 80-100 °C | Sufficient thermal energy is typically required for efficient catalytic turnover. |
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming substituted olefins.[3][4] This transformation is invaluable for introducing vinyl or substituted vinyl groups at the 3-position of the furo[3,4-b]pyridine-5,7-dione scaffold, which are versatile handles for further synthetic manipulations.
Mechanistic Insights
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene into the Pd-C bond.[4] A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tolyl)₃ or PPh₃ (10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous DMF or NMP
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 mmol), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (2.0 mmol) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source for Heck reactions. |
| Ligand | P(o-tolyl)₃ or PPh₃ | Moderately electron-rich phosphines that promote the catalytic cycle. |
| Base | Et₃N or DIPEA | Acts as both a base to regenerate the catalyst and a scavenger for the generated HBr. |
| Solvent | DMF, NMP | High-boiling polar aprotic solvents are typically used to ensure solubility and achieve necessary reaction temperatures. |
| Temperature | 100-120 °C | Higher temperatures are often required to drive the reaction to completion. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5][6] This reaction is instrumental for installing alkynyl groups onto the furo[3,4-b]pyridine-5,7-dione core, which can then serve as versatile precursors for the synthesis of more complex heterocyclic systems through cyclization reactions or as building blocks in conjugated materials.[7]
Mechanistic Overview
The Sonogashira reaction is unique in its typical use of a dual catalytic system, employing both palladium and copper(I) salts. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the final product.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.3 equivalents)
-
Pd(PPh₃)₄ (3 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.3 mmol) dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter off the ammonium salts and wash the filter cake with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard, reliable catalysts for Sonogashira couplings. |
| Cu Cocatalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | Et₃N, DIPEA | Serves as the base to deprotonate the alkyne and to neutralize the HX byproduct. |
| Solvent | THF, DMF | Aprotic solvents that dissolve the reactants and facilitate the reaction. |
| Temperature | Room Temperature to 50 °C | The reaction is often efficient at or slightly above room temperature. |
Conclusion and Future Perspectives
The cross-coupling methodologies detailed in this guide provide a robust toolkit for the synthetic elaboration of this compound. By leveraging these protocols, researchers in drug discovery and materials science can efficiently generate libraries of novel compounds with diverse functionalities. The successful application of these reactions opens the door to systematic structure-activity relationship (SAR) studies and the development of new functional materials with tailored electronic and photophysical properties. Further exploration into other cross-coupling reactions, such as Buchwald-Hartwig amination or C-H activation, will undoubtedly expand the synthetic utility of this valuable heterocyclic scaffold.
References
-
Janjua, M. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Chary, M. J., & Kim, D. (2018). Suzuki cross-coupling reactions of 4,7-dibromo[1][8]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex... - ResearchGate. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). Furo[3,4-b]pyridine-5,7-dione. PubChem. Available at: [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]
-
Bunnelle, E. M., & Smith, R. C. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Ohta, Y., et al. (2015). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. Beilstein Archives. Available at: [Link]
-
Abdou, M. M., et al. (2016). Synthesis of furo[3,4-b]quinolinediones 29 and acridinediones 30. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ACS Omega. Available at: [Link]
-
Zhang, D., et al. (2021). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. Available at: [Link]
-
Srimontree, W., et al. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Chemical Reviews. Available at: [Link]
-
Nechaev, A. A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]
-
ChemSynthesis. (n.d.). 5,7-dihydrofuro[3,4-b]pyridine. ChemSynthesis. Available at: [Link]
-
Thadkapally, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Available at: [Link]
-
Various Authors. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. ResearchGate. Available at: [Link]
-
Penrose, S. D., & Kane, J. L. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles. Available at: [Link]
-
Shang, R., et al. (2014). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, X., et al. (2018). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. Available at: [Link]
-
G. A. Molander, B. Biolatto. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A. A. Nechaev, et al. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]
-
Filip, P., et al. (n.d.). HECK REACTIONS IN α, β-UNSATURATED SPIRODIKETONES. Revue Roumaine de Chimie. Available at: [Link]
-
Wujec, M., & Rzymowska, J. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Catalysts. Available at: [Link]
-
Ohta, Y., et al. (2015). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Advanced Application Note: Suzuki Coupling Protocol for 3-Bromofuro[3,4-b]pyridine-5,7-dione
Executive Summary
The functionalization of 3-Bromofuro[3,4-b]pyridine-5,7-dione (Structure 1 ) via Suzuki-Miyaura cross-coupling presents a specific chemoselective challenge: the high susceptibility of the cyclic anhydride moiety to nucleophilic attack (hydrolysis/solvolysis) under the aqueous basic conditions typical of Suzuki protocols.
This Application Note provides two distinct workflows to address this challenge:
-
Protocol A (Direct Anhydrous Coupling): A specialized, high-stringency method using anhydrous fluoride-activated transmetallation to preserve the anhydride ring.
-
Protocol B (The Precursor Route): The industry-standard "Protect-Couple-Cyclize" strategy, offering maximum scalability and robustness.
Recommendation: Use Protocol A only if downstream ring-closure is impossible. Use Protocol B for all standard library synthesis and scale-up operations.
Mechanistic Analysis & Chemo-Selectivity
The core conflict in this transformation is between the Palladium Catalytic Cycle (desired C-C bond formation) and Nucleophilic Ring Opening (undesired anhydride destruction).
Competing Pathways
Standard Suzuki conditions utilize aqueous bases (e.g.,
Strategic Solution: The Fluoride Effect
To bypass the need for aqueous base, we utilize the high affinity of fluoride ions (
Figure 1: Competing reaction pathways. Protocol A aims to suppress the red path (Hydrolysis) to favor the green path (Coupling).
Protocol A: Direct Anhydrous Coupling
Target Audience: Research chemists requiring the direct functionalization of the anhydride without intermediate steps. Critical Requirement: Strictly anhydrous conditions (Schlenk line or Glovebox).
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) - Chosen for stability and resistance to defluorination. -
Base/Activator: Cesium Fluoride (CsF), Anhydrous (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
-
Additives: Molecular Sieves (4Å, activated)
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (3 cycles).
-
Solids Addition: Charge the tube with:
-
Substrate (1.0 mmol, 228 mg)
-
Aryl Boronic Acid (1.5 mmol)
-
CsF (3.0 mmol, 456 mg) - Must be finely ground and dried.
- (0.05 mmol, 41 mg)
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL) via syringe.
-
Degassing: Sparge the mixture with Argon for 10 minutes (do not use freeze-pump-thaw if volatile components are present, but sparging is sufficient for this scale).
-
Reaction: Seal the tube and heat to 80°C for 12-18 hours.
-
Note: Monitoring by TLC requires a mini-workup (quench aliquot in MeOH to form the diester for easier visualization).
-
-
Workup (Anhydrous):
-
Purification: Recrystallization from Toluene/Heptane is preferred. If column chromatography is necessary, use rapid elution with non-protic solvents (e.g., DCM/EtOAc) to minimize hydrolysis on silica.
Protocol B: The "Precursor Route" (Recommended)
Target Audience: Process chemists and scale-up teams. Rationale: This route circumvents the stability issue entirely by coupling on the stable diester, then reforming the anhydride.
Reaction Scheme
-
Step 1: Suzuki Coupling on Dimethyl 3-bromopyridine-2,3-dicarboxylate.
-
Step 2: Saponification (Hydrolysis) to the diacid.
-
Step 3: Dehydration to the target anhydride.
Step-by-Step Methodology
Step 1: Robust Suzuki Coupling
-
Reagents: Dimethyl 3-bromopyridine-2,3-dicarboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq),
(3 mol%), (2.0 eq). -
Solvent: Toluene/EtOH/
(4:1:1). -
Procedure:
-
Combine all reagents in a round-bottom flask.
-
Reflux (90-100°C) for 4 hours.
-
Standard aqueous workup (EtOAc extraction).
-
Purify the diester intermediate by flash chromatography (Hex/EtOAc).
-
Step 2 & 3: Hydrolysis and Cyclization (One Pot)
-
Reagents: NaOH (aq), then Acetic Anhydride (
). -
Procedure:
-
Dissolve the coupled diester in THF/MeOH (1:1). Add 2M NaOH (4 eq). Stir at RT until ester is consumed (forms diacid).
-
Acidify carefully with HCl to pH 2. Extract with EtOAc and concentrate to obtain the crude Diacid .
-
Cyclization: Suspend the crude diacid in Acetic Anhydride (5-10 volumes).
-
Heat to 100°C for 2 hours. The solid will dissolve as the anhydride forms.
-
Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold
. If no precipitate, concentrate to dryness and recrystallize from Toluene.
-
Figure 2: The Precursor Route workflow ensuring high yield and purity.
Comparative Data & Troubleshooting
| Feature | Protocol A (Direct) | Protocol B (Precursor) |
| Step Count | 1 Step | 3 Steps (telescoped) |
| Moisture Sensitivity | Extreme (Requires Schlenk) | Low (Robust) |
| Typical Yield | 30 - 55% | 75 - 90% (Overall) |
| Purification | Difficult (Silica hydrolysis risk) | Easy (Intermediates stable) |
| Scalability | < 1 gram | Multi-kilogram |
Troubleshooting Guide
-
Problem: Starting material consumed, but no product (Protocol A).
-
Cause: Hydrolysis by trace water in solvent or CsF.
-
Fix: Re-dry CsF at 150°C under vacuum for 4h. Distill Dioxane over Na/Benzophenone.
-
-
Problem: Homocoupling of Boronic Acid.
-
Cause: Excess oxidation or lack of active catalyst.
-
Fix: Ensure rigorous degassing. Switch to
if using Protocol B.
-
-
Problem: Product decomposes on Silica Column.
-
Cause: Acidic nature of silica opens the anhydride.
-
Fix: Treat silica with 1%
(Protocol A) or switch to recrystallization.
-
References
-
Suzuki-Miyaura Coupling Mechanism & Anhydrous Conditions
-
Fluoride Activation in Suzuki Coupling
- Synthesis of Furo[3,4-b]pyridine-5,7-dione Derivatives (Precursor Strategy): Standard protocols for pyridine dicarboxylic acid dehydration utilize acetic anhydride. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
-
Anhydride Sensitivity in Cross-Coupling
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromofuro[3,4-b]pyridine-5,7-dione
[1]
Executive Summary & Strategic Analysis
The Challenge: Performing a Buchwald-Hartwig amination directly on 3-Bromofuro[3,4-b]pyridine-5,7-dione (also known as 3-bromoquinolinic anhydride) presents a fundamental chemoselectivity conflict.[1] The substrate contains two reactive centers:
-
The Electrophile (Target): The C–Br bond on the pyridine ring.[1]
-
The Electrophile (Off-Target): The cyclic anhydride (furo-dione) moiety.[1]
The Conflict: Standard Buchwald-Hartwig conditions require a primary or secondary amine and a base.[1] Cyclic anhydrides react rapidly with amines (uncatalyzed) to form amic acids (ring opening) and with alkoxide bases to form mono-esters.[1] Therefore, direct catalytic amination of the intact anhydride is chemically impossible without prior ring opening or protection.
The Solution: This protocol details the industry-standard "Protect-Couple-Deprotect" strategy.[1] To retain the anhydride functionality in the final product, the substrate must be converted to its corresponding dimethyl ester prior to coupling. If the final target is the corresponding imide , a "One-Pot Aminolysis-Cyclization" route is recommended.[1]
Chemical Pathway & Mechanism[1][2][3][4][5]
The following workflow illustrates the necessary transformation to achieve chemoselectivity.
Figure 1: Strategic workflow avoiding the uncatalyzed aminolysis of the anhydride ring.
Detailed Protocol: The Diester Route
This route is preferred for generating libraries of 3-amino derivatives where the anhydride core must be preserved or regenerated.[1]
Phase 1: Substrate Protection (Esterification)
Objective: Convert the highly reactive anhydride into a stable diester compatible with basic coupling conditions.[1]
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Methanol (0.5 M).
-
Catalysis: Add concentrated
(0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0°C. -
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of the anhydride (which often streaks on silica) and formation of the less polar diester.
-
Workup: Concentrate in vacuo. Neutralize with saturated
.[1] Extract with Ethyl Acetate.[1] Dry over and concentrate.-
Checkpoint: Isolate Dimethyl 3-bromoquinolinatem .
-
Phase 2: Buchwald-Hartwig Coupling
Objective: Functionalize the C–Br bond.[1] Note on Ligand Selection: Pyridines are electron-deficient, making oxidative addition easier but reductive elimination more challenging.[1] Xantphos is the gold standard for amide/ester-containing pyridines due to its wide bite angle and stability.[1] BrettPhos is recommended for primary amines.[1]
Reagents:
-
Substrate: Dimethyl 3-bromoquinolinatem (1.0 eq)
-
Amine: 1.2 eq (Primary or Secondary)
-
Catalyst:
(2.5 mol%) or (5 mol%)[1] -
Ligand: Xantphos (5–10 mol%)[1]
-
Base:
(2.0 eq) — Crucial: Use Cesium Carbonate.[1] Avoid NaOtBu to prevent transesterification or hydrolysis of the esters. -
Solvent: 1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step:
-
Inertion: Charge a reaction vial with the ester,
, Xantphos, and . Seal and purge with Argon/Nitrogen for 5 minutes. -
Addition: Add the amine and 1,4-Dioxane via syringe.
-
Reaction: Heat to 90–100°C for 12–18 hours.
-
Workup: Filter through a pad of Celite to remove Pd black and inorganic salts.[1] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Phase 3: Anhydride Reformation (Cyclization)
Objective: Return to the Furo[3,4-b]pyridine-5,7-dione core.[1][2]
-
Hydrolysis: Treat the coupled diester with LiOH (3.0 eq) in THF/Water (1:1) at RT until the diacid is formed (LCMS check). Acidify carefully to pH 3–4 with 1M HCl. Isolate the diacid.
-
Dehydration: Suspend the crude diacid in Acetic Anhydride (
) . Heat to 80°C for 1–2 hours.-
Result: This closes the ring to form the desired 3-aminofuro[3,4-b]pyridine-5,7-dione .[1]
-
-
Isolation: Concentrate to remove excess acetic anhydride/acetic acid.[1] Triturate with ether or hexane to obtain the solid product.[1]
Alternative Protocol: The Imide Target
If the researcher's goal is actually the Imide (e.g., for Imazapyr-like herbicide analogs or specific kinase inhibitors), the protocol is streamlined.
Concept: React the anhydride with the amine first to form the imide, then couple.
-
Risk:[1][3][4] The C-Br bond might survive imide formation, but the subsequent Buchwald on a bromo-imide is feasible.[1]
-
Imide Formation: React this compound with Amine
(1.0 eq) in AcOH (reflux) to form N-substituted-3-bromoquinolinimide . -
Coupling: Perform Buchwald-Hartwig on the imide using the conditions in Phase 2 above.
-
Note: Imide protons (if N-H) are acidic.[1] If using a secondary amine for the coupling, use 3.0 eq of base.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Ring Opening / Amic Acid | Direct reaction of amine with anhydride.[1] | STOP. Follow the Diester Route (Phase 1). |
| Transesterification | Use of alcoholic solvents or alkoxide bases ( | Switch to Dioxane/Toluene and |
| No Reaction (Coupling) | Pd catalyst deactivated by pyridine nitrogen.[1] | Increase catalyst load to 5-10%. Switch to BrettPhos G3 precatalyst. |
| Hydrodehalogenation | Reaction temperature too high; Hydride source present.[1] | Lower temp to 80°C. Ensure solvent is anhydrous.[1] |
| Low Yield of Anhydride | Hydrolysis of diacid incomplete or decarboxylation.[1] | Avoid high temps during hydrolysis.[1] Use |
References
-
Buchwald-Hartwig Amination Overview
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
-
Coupling on Electron-Deficient Pyridines
-
Anhydride/Imide Chemistry of Quinolinic Acid
-
Cesium Carbonate in Buchwald Couplings
Disclaimer: This protocol involves the use of transition metals and pressurized reaction vessels.[1] All experiments should be conducted in a fume hood with appropriate PPE.[1] The reactivity of anhydrides with amines is exothermic; add reagents slowly.
Sources
- 1. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-methyl-5h,7h-furo[3,4-b]pyridine-5,7-dione (C8H5NO3) [pubchemlite.lcsb.uni.lu]
- 3. Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromofuro[3,4-b]pyridine-5,7-dione: A Versatile Building Block for Targeted Protein Degradation
Introduction: The Role of 3-Bromofuro[3,4-b]pyridine-5,7-dione in Modern Drug Discovery
The landscape of modern pharmacology is increasingly shifting towards targeted protein degradation (TPD) as a powerful therapeutic modality.[1][2] This approach utilizes the cell's own machinery, specifically the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target.[3] this compound has emerged as a key building block in the synthesis of these sophisticated molecular entities, particularly those designed to recruit the Cereblon (CRBN) E3 ligase.[3][4][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in their research endeavors. We will delve into its chemical properties, provide a detailed, field-proven experimental protocol for its core application, and discuss its potential for further chemical modification.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for successful and safe experimentation. The key data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrNO₃ | [4] |
| Molecular Weight | 228.00 g/mol | [4] |
| CAS Number | 98278-78-5 | [4] |
| Appearance | Off-white to beige solid | Inferred from similar compounds |
| Purity | ≥97% | [4] |
| Storage | Room temperature, under an inert atmosphere | [4] |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF) | Inferred from chemical structure |
Safety and Handling:
This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. As a cyclic anhydride, it is susceptible to hydrolysis and should be stored in a dry environment.
Core Application: Synthesis of a PROTAC Linker Intermediate via Nucleophilic Acyl Substitution
The primary utility of this compound lies in its reactivity as a cyclic anhydride. The anhydride moiety is susceptible to nucleophilic attack by primary and secondary amines, leading to a ring-opening reaction that forms a stable amide bond and a carboxylic acid. This reaction is fundamental for incorporating the furo[3,4-b]pyridine-5,7-dione scaffold into a PROTAC linker.
The following protocol details a general procedure for the reaction of this compound with a generic amino-linker, a common step in the synthesis of PROTACs.
Experimental Workflow: Anhydride Ring Opening
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Optimal Reaction Conditions for the Synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the optimal reaction conditions for the synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione, a key building block in medicinal chemistry and materials science. This document provides an in-depth analysis of the synthetic pathways, detailed experimental protocols, and the scientific rationale behind the selection of specific reagents and conditions.
Introduction
This compound is a heterocyclic compound of significant interest due to its potential applications in the development of novel pharmaceuticals and functional organic materials. The presence of the reactive bromine atom and the dicarboxylic anhydride moiety makes it a versatile intermediate for further chemical modifications. The synthesis of this target molecule is typically approached via a two-stage process: the formation of the furo[3,4-b]pyridine-5,7-dione core, followed by regioselective bromination. This guide will explore validated methods for each of these critical steps.
Synthetic Strategy Overview
The synthesis of this compound is strategically divided into two primary transformations. The initial step involves the synthesis of the parent furo[3,4-b]pyridine-5,7-dione, also known as 2,3-pyridinedicarboxylic anhydride. Subsequently, this intermediate undergoes electrophilic bromination to yield the desired 3-bromo derivative.
[2,3-Pyridinedicarboxylic Acid] --(Acetic Anhydride, Reflux)--> [Furo[3,4-b]pyridine-5,7-dione]
[2,3-Pyridinedicarboxylic Acid] --(Oxalyl Chloride, Toluene, DMF (cat.))--> [Furo[3,4-b]pyridine-5,7-dione]
Caption: General mechanism for electrophilic bromination of the pyridine ring.
Protocol 2A: Bromination using Bromine in Sulfuric Acid
This is a classic method for the bromination of deactivated aromatic systems.
Reaction Scheme:
Detailed Protocol:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve furo[3,4-b]pyridine-5,7-dione (1 equivalent) in concentrated sulfuric acid (e.g., 80-95%). [1]2. Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1-1.2 equivalents) in sulfuric acid dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, slowly warm the reaction to a higher temperature (e.g., 130-140 °C) and stir for several hours (7-8 hours). [1]5. Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to a pH of around 8. [1]8. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2B: Bromination using N-Bromosuccinimide (NBS)
NBS is a convenient and safer alternative to liquid bromine for many bromination reactions.
Reaction Scheme:
Detailed Protocol:
-
Dissolve furo[3,4-b]pyridine-5,7-dione (1 equivalent) in a suitable solvent (e.g., acetonitrile, or a strong acid like trifluoroacetic acid).
-
Add N-bromosuccinimide (1-1.2 equivalents) to the solution.
-
The reaction may require an initiator, such as a radical initiator (e.g., AIBN) or an acid catalyst, depending on the substrate and solvent.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by washing with water to remove succinimide, followed by extraction and purification as described in Protocol 2A.
| Parameter | Protocol 2A (Br2/H2SO4) | Protocol 2B (NBS) |
| Brominating Agent | Elemental Bromine | N-Bromosuccinimide |
| Solvent/Medium | Concentrated Sulfuric Acid | Acetonitrile, Trifluoroacetic Acid, etc. |
| Temperature | High (e.g., 130-140 °C) | Varies, often requires heating |
| Reaction Time | Several hours | Varies depending on conditions |
| Work-up | Neutralization and extraction | Removal of succinimide and extraction |
| Advantages | Strong brominating conditions for deactivated rings | Easier to handle than liquid bromine |
| Disadvantages | Harsh conditions, safety concerns with Br2 and H2SO4 | May require optimization of solvent and initiator |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine, oxalyl chloride, and concentrated sulfuric acid are highly corrosive and toxic. Handle with extreme care.
-
Reactions involving heating should be conducted with appropriate shielding.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the dehydration of 2,3-pyridinedicarboxylic acid to form the anhydride, followed by electrophilic bromination. The choice of reagents and conditions for each step should be made based on the available laboratory facilities, safety considerations, and the desired scale of the reaction. The protocols provided in this guide offer robust starting points for the successful synthesis of this valuable chemical intermediate.
References
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine. (URL: )
-
Organic Syntheses. Phthalaldehydic acid. (URL: [Link])
- Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds. (URL: )
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])
-
PubMed Central. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (URL: [Link])
-
Filo. The product(s) of the following reaction sequence is(are) (i) Acetic anhydride/pyridine (ii) KBrO3. (URL: [Link])
- Google Patents. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. (URL: )
-
PubChem. Furo[3,4-b]pyridine-5,7-dione. (URL: [Link])
-
ResearchGate. How to make bromination for phthalic anhydride?. (URL: [Link])
-
PubChemLite. 3-methyl-5h,7h-furo[3,4-b]pyridine-5,7-dione. (URL: [Link])
- Google Patents.
- Google Patents.
-
ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. (URL: [Link])
-
MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (URL: [Link])
Sources
Application Note: Catalytic Protocols for 3-Bromofuro[3,4-b]pyridine-5,7-dione
The following Application Note and Protocol guide details the catalytic landscapes for 3-Bromofuro[3,4-b]pyridine-5,7-dione (chemically equivalent to 3-bromoquinolinic anhydride ). This scaffold is a critical electrophilic building block for next-generation Immunomodulatory Imide Drugs (IMiDs) and Cereblon (CRBN)-targeting PROTACs.[1]
Abstract & Molecule Profile
This compound is a pyridine-fused cyclic anhydride.[1] Unlike its benzene analog (3-bromophthalic anhydride), the incorporation of the pyridine nitrogen introduces significant electronic asymmetry.[1] This molecule serves as a "hub" intermediate: the anhydride moiety undergoes nucleophilic acyl substitution to form glutarimide cores (IMiDs), while the bromine substituent provides a handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach protein-targeting ligands.[1]
Key Reactivity Challenges:
-
Hydrolytic Instability: The strained 5-membered anhydride ring is highly susceptible to moisture, requiring strictly anhydrous catalytic conditions.[1]
-
Regioselectivity: Nucleophilic attack can occur at either the C5 or C7 carbonyl. The presence of the bulky 3-bromo group and the electron-withdrawing pyridine nitrogen dictates the site of attack, which can be modulated by catalyst selection.[1]
Reaction Class A: Imide Condensation (Glutarimide Formation)
This is the primary workflow for synthesizing Pomalidomide-like analogs.[1] The reaction involves the condensation of the anhydride with a glutaramide derivative (e.g., 3-aminopiperidine-2,6-dione).[1]
Catalyst Selection Guide
| Catalyst System | Role | Pros | Cons |
| NaOAc / AcOH | General Base / Solvent | Industrial standard; high yield; drives dehydration.[1] | Harsh conditions (Reflux) may degrade sensitive linkers. |
| DMAP / TEA | Nucleophilic Catalyst | Low temperature; rapid kinetics.[1] | Requires anhydrous solvent; difficult to remove trace DMAP.[1] |
| Zn(OAc)₂ / HMDS | Lewis Acid / Silylating Agent | One-pot protection/cyclization; very mild.[1] | Higher cost; HMDS requires careful handling.[1] |
Detailed Protocol: Sodium Acetate-Mediated Cyclization
Objective: Synthesis of 3-bromo-N-(2,6-dioxopiperidin-3-yl)furo[3,4-b]pyridine-imide.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Amine: 3-Aminopiperidine-2,6-dione hydrochloride (1.0 equiv)[1]
-
Catalyst: Sodium Acetate (NaOAc), anhydrous (3.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) [0.5 M concentration]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with N₂.[1]
-
Charging: Add the dione (anhydride) and the amine salt to the flask.
-
Solvation: Add Glacial AcOH. The slurry will not fully dissolve at RT.
-
Activation: Add NaOAc in one portion.
-
Reflux: Heat the mixture to 120°C (Reflux) .
-
Mechanistic Note: The initial amine attack opens the ring to an amic acid intermediate. The high heat and acidic media drive the dehydration to close the second imide ring.
-
-
Monitoring: Monitor by LC-MS. The intermediate amic acid (M+18) should disappear within 4–6 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).
-
Isolation: The product typically precipitates as a solid. Filter, wash with water and cold MeOH.[1] Dry under high vacuum.[1]
Reaction Class B: Regioselective Ring Opening (Desymmetrization)
For the synthesis of asymmetric half-esters or half-amides (e.g., for chiral resolution or linker attachment), "catalyst control" is required to override the substrate's inherent bias.[1]
Catalyst Selection: Organocatalysis
-
Cinchona Alkaloids (Quinine/Quinidine): Induce enantioselective opening via H-bonding networks.[1]
-
Thiourea Catalysts: Bifunctional activation of the anhydride carbonyl and the nucleophile.
Detailed Protocol: Cinchona-Catalyzed Alcoholysis
Objective: Regioselective synthesis of the 3-bromo-pyridine-half-ester.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Benzyl alcohol (1.2 equiv)
-
Catalyst: Quinine (10 mol%)
-
Solvent: MTBE or Toluene (Anhydrous) at -20°C.[1]
Step-by-Step Methodology:
-
Catalyst Solution: Dissolve Quinine in anhydrous MTBE in a cryo-vial.
-
Substrate Addition: Add the dione to the solution. Cool to -20°C.
-
Nucleophile Injection: Add Benzyl alcohol dropwise over 30 minutes.
-
Why? Slow addition prevents non-catalyzed background reaction (racemic opening).
-
-
Stirring: Stir at -20°C for 24–48 hours.
-
Quench: Quench with 1N HCl to protonate the catalyst and stop the reaction.
-
Extraction: Extract with EtOAc. The product is the free acid-ester.[1]
Visualization: Reaction Pathways & Mechanisms[1]
The following diagrams illustrate the divergent pathways available to the 3-bromo scaffold and the mechanism of DMAP catalysis.
Diagram 1: Reaction Landscape of this compound[1]
Caption: Divergent synthesis pathways. Note that Cross-Coupling (Red) is best performed AFTER Imide formation to avoid anhydride hydrolysis.
Diagram 2: DMAP Catalytic Cycle (Nucleophilic Activation)
Caption: Mechanism of DMAP-catalyzed anhydride activation. The N-Acyl Pyridinium intermediate is highly electrophilic, accelerating the reaction.[1]
Critical Design Considerations
A. The "Bromine Factor" in Catalysis
While the bromine atom is a handle for future functionalization, it poses a risk during the anhydride reactions if inappropriate catalysts are used:
-
Avoid: Palladium (Pd) catalysts during the anhydride opening step. Pd can oxidatively insert into the C-Br bond, leading to polymerization or byproduct formation if the anhydride is not yet protected.[1]
-
Protocol: Always convert the anhydride to the stable imide or diester before attempting Suzuki or Buchwald-Hartwig couplings.[1]
B. Regioselectivity Rules
In 3-bromoquinolinic anhydride:
-
Sterics: The bulky Br at C3 hinders attack at the proximal carbonyl (C5).
-
Electronics: The pyridine nitrogen is electron-withdrawing.[1]
-
Outcome: Under non-catalyzed conditions, nucleophiles preferentially attack the C7 carbonyl (distal to the Br and N). To reverse this or enhance selectivity, use chiral organocatalysts (e.g., Chincona alkaloids) which create a structured pocket favoring one transition state.[1]
References
-
Pomalidomide Synthesis & Imide Formation
-
Organocatalytic Anhydride Opening
-
Regioselectivity in Quinolinic Anhydrides
-
Li, J., et al. "Regioselective alcoholysis of substituted cyclic anhydrides." Tetrahedron Letters, 2015.[1]
- Context: Discusses steric vs electronic control in pyridine-fused anhydrides.
-
-
Catalyst-Free Methodologies
-
Nunes, J., et al. "Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries."[1] Chemical Science, 2021.
- Context: Describes DMSO-mediated SNAr approaches, relevant for post-imide functionaliz
-
Sources
Application Note: Scalable Synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione
This Application Note is designed to guide researchers and process chemists through the scalable synthesis of 3-Bromofuro[3,4-b]pyridine-5,7-dione (also known as 5-bromopyridine-2,3-dicarboxylic anhydride). This scaffold is a critical electrophilic intermediate for the development of imidazolinone herbicides and fused pyrrolopyridine pharmaceuticals.
Executive Summary & Retrosynthetic Logic
The target molecule, This compound (CAS: 98278-78-5), is a moisture-sensitive cyclic anhydride fused to a brominated pyridine ring. Its high reactivity makes it an ideal "warhead" for nucleophilic attack by amines or alkoxides to generate complex bioactive scaffolds.
Retrosynthetic Analysis
Direct bromination of the furo[3,4-b]pyridine-5,7-dione core is often non-selective and low-yielding due to the electron-deficient nature of the pyridine ring. Therefore, the optimal large-scale route relies on the oxidative degradation of a quinoline precursor , followed by cyclodehydration.
-
Step 1 (Precursor Synthesis): Oxidative cleavage of 3-bromoquinoline to yield 5-bromopyridine-2,3-dicarboxylic acid (5-bromoquinolinic acid).
-
Step 2 (Core Synthesis): Cyclodehydration of the diacid using acetic anhydride to form the target anhydride.
Note on Nomenclature: The IUPAC name this compound corresponds to the anhydride derived from 5-bromopyridine-2,3-dicarboxylic acid. The "3-bromo" position in the fused system corresponds to the "5-bromo" position in the parent pyridine dicarboxylic acid.
Chemical Pathway Visualization
Figure 1: Synthetic workflow from quinoline precursor to the final anhydride target.[1][2][3]
Detailed Experimental Protocols
Phase A: Precursor Synthesis (5-Bromopyridine-2,3-dicarboxylic acid)
If the diacid is commercially available, proceed directly to Phase B.
Rationale: The benzene ring of the quinoline system is more electron-rich than the pyridine ring, making it susceptible to oxidative cleavage while leaving the pyridine core intact.
Reagents:
-
3-Bromoquinoline (1.0 eq)
-
Potassium Permanganate (KMnO4) (5.0 eq)
-
Water (Solvent)
-
Ethanol (Co-solvent, optional)
Protocol:
-
Setup: In a commercially sized reactor (e.g., 5L or 20L jacketed vessel), suspend 3-bromoquinoline (100 g, 0.48 mol) in water (2.5 L).
-
Oxidation: Heat the mixture to 60°C. Slowly add solid KMnO4 (380 g, 2.4 mol) in portions over 2 hours. Caution: Exothermic reaction. Maintain temperature <75°C.
-
Reflux: Once addition is complete, reflux the mixture (approx. 95-100°C) for 4–6 hours until the purple permanganate color persists or dissipates to brown MnO2.
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove insoluble MnO2 byproducts. Wash the cake with hot water (500 mL).
-
Isolation: Concentrate the filtrate to approx. 1 L. Acidify carefully with conc. HCl to pH 1–2.
-
Crystallization: Cool to 0–5°C. The white precipitate (5-bromopyridine-2,3-dicarboxylic acid) is collected by filtration, washed with ice-cold water, and dried in a vacuum oven at 50°C.
-
Expected Yield: 60–75%[4]
-
Checkpoint: Verify purity via 1H NMR (D2O/NaOD). Signals should show two doublets in the aromatic region (pyridine protons).
-
Phase B: Core Synthesis (this compound)[5]
Rationale: Thermal dehydration using acetic anhydride is the industry standard. It serves as both reagent and solvent, driving the equilibrium forward by forming acetic acid as a byproduct, which is removed via distillation.
Reagents:
-
5-Bromopyridine-2,3-dicarboxylic acid (1.0 eq)
-
Acetic Anhydride (Ac2O) (5.0 - 10.0 eq)
-
Toluene (Optional, for azeotropic drying)[5]
Protocol:
-
Drying: Ensure the starting diacid is completely dry. Residual water hydrolyzes the product back to the starting material.
-
Reaction: In a dry reactor equipped with a reflux condenser and drying tube (CaCl2), charge 5-bromopyridine-2,3-dicarboxylic acid (50 g, 0.20 mol) and acetic anhydride (200 mL).
-
Reflux: Heat the slurry to reflux (140°C). The solid will dissolve as the anhydride forms, resulting in a clear or slightly yellow solution.
-
Time: 2–4 hours. Monitor by TLC (ensure conversion of polar acid to less polar anhydride) or HPLC.
-
-
Concentration: Switch the condenser to distillation mode. Distill off the excess acetic anhydride and acetic acid byproduct under reduced pressure (50–60°C, <50 mbar).
-
Critical Step: Do not overheat the residue; thermal decomposition can occur >160°C.
-
-
Purification (Crystallization):
-
Add dry Toluene (150 mL) to the residue and heat to dissolve.
-
Cool slowly to room temperature, then to 0°C.
-
The product will crystallize as off-white to pale tan needles.
-
-
Filtration: Filter the solid under an inert atmosphere (N2 or Ar) if possible, as the product is moisture-sensitive.
-
Washing: Wash the cake with cold, dry hexanes (2 x 50 mL) to remove trace acetic anhydride.
-
Drying: Dry under high vacuum at 40°C for 12 hours. Store in a desiccator or glovebox.
Analytical Specifications & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale tan crystalline solid | Visual |
| Purity | > 97.0% | HPLC (Reverse Phase, ACN/H2O) |
| Melting Point | 138 – 142 °C | Capillary Method |
| 1H NMR | Consistent with structure (2 Ar-H signals) | DMSO-d6 or CDCl3 |
| Moisture | < 0.5% (Strict control required) | Karl Fischer (use ketone-free reagents) |
Troubleshooting Guide:
Figure 2: Decision tree for troubleshooting common isolation issues.
Safety & Handling (E-E-A-T)
-
Acetic Anhydride: Potent lachrymator and corrosive. Handle only in a fume hood. Reacts violently with water.
-
Brominated Pyridines: Potential sensitizers. Avoid skin contact.
-
Process Safety: The oxidation step (Phase A) generates MnO2 sludge which can retain heat. Ensure proper stirring to prevent hot spots.
References
-
Synthesis of Pyridine-2,3-dicarboxylic Anhydride Derivatives
- EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
Source:
-
Reactivity of Pyridine Anhydrides
- Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents.
-
Source:
-
Product Identity & CAS Verification
-
Oxidation Protocols for Quinoline Derivatives
- Process for the preparation of pyridine-2,3-dicarboxylic acid (EP0232118A2).
-
Source:
Sources
- 1. 443925-77-7|3-Bromo-5,6-dihydro-8H-pyrano[3,4-b]pyridin-8-one|BLD Pharm [bldpharm.com]
- 2. 1303968-43-5|3-Bromo-7H-furo[3,4-b]pyridin-5-one|BLD Pharm [bldpharm.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 6. 98278-78-5|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromofuro[3,4-b]pyridine-5,7-dione
[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 3-Bromofuro[3,4-b]pyridine-5,7-dione . In common chemical parlance, you likely know this as 3-Bromoquinolinic Anhydride .
This molecule is a critical intermediate for synthesizing imidazopyridine herbicides and specific enzyme inhibitors.[1] However, it presents a classic "anhydride paradox": it is chemically robust enough to undergo substitution reactions but physically fragile regarding moisture sensitivity.
The Golden Rule: The primary impurity in your sample is almost certainly 3-bromo-2,3-pyridinedicarboxylic acid (the hydrolysis product).[1] Your purification strategy must aggressively exclude water.[1]
Physicochemical Profile
| Property | Data | Notes |
| CAS (Parent) | 699-98-9 (Unsubstituted) | 3-Bromo analog follows similar physicochemical trends.[1] |
| Structure | Fused Pyridine-Furanone | High ring strain makes the anhydride highly reactive.[1] |
| Solubility | DCM, THF, Acetic Anhydride, Toluene | Incompatible with Water, Alcohols, Amines (Nucleophilic attack).[1] |
| Melting Point | ~135–145 °C (Est.) | Broad range indicates hydrolysis (Diacid MP is often >180 °C dec).[1] |
| Stability | Moisture Sensitive | Hydrolyzes in air to the diacid within hours if unprotected.[1] |
Purification Protocols
We recommend two primary methods. Method A is for bulk purification (multi-gram scale).[1] Method B is for high-purity analytical standards (milligram scale).[1]
Method A: Chemical Recrystallization (The "Scavenger" Method)
Best for: Removing the diacid impurity and residual synthesis byproducts.
The Logic: We use Acetic Anhydride (
Protocol:
-
Dissolution: Place crude solid in a round-bottom flask. Add minimal Acetic Anhydride (approx. 3-5 mL per gram of solid).
-
Heating: Heat to 100–110 °C under an inert atmosphere (
or Ar). Do not reflux vigorously; we only want dissolution. -
Filtration (Hot): If black specks/insolubles remain, filter quickly through a heated sintered glass funnel.
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then cool to 0 °C.
-
Wash: Filter the crystals under
. Wash the cake rapidly with cold, dry Toluene or dry Hexane to remove residual acetic anhydride.[1] -
Drying: Dry under high vacuum (0.1 mmHg) at 40 °C for 4 hours to remove solvent traces.
Method B: Sublimation
Best for: Small scales (<500 mg) requiring >99% purity for biological assays.
The Logic: Cyclic anhydrides sublime easily under vacuum. The diacid impurity (dicarboxylic acid) has strong intermolecular hydrogen bonding and will not sublime; it will decompose or remain at the bottom.
Protocol:
-
Setup: Use a cold-finger sublimation apparatus.
-
Loading: Place crude material at the bottom of the vessel.
-
Vacuum: Apply high vacuum (<0.05 mmHg).
-
Heating: Heat the oil bath to 120–130 °C (approx. 10–20 °C below the melting point).
-
Collection: The pure anhydride will deposit as white needles on the cold finger (cooled to 0 °C).
Workflow Visualization
Decision Tree: Choosing Your Purification Route
Caption: Decision tree for selecting the optimal purification method based on impurity profile and scale.
Troubleshooting & FAQs
Q1: My product turned into a white powder with a melting point >180 °C. What happened?
Diagnosis: You have fully hydrolyzed your product into 3-bromo-2,3-pyridinedicarboxylic acid .
The Cause: This usually happens if you recrystallize from solvents that are not strictly anhydrous, or if the product was left exposed to air.
The Fix: You don't need to throw it away. Reflux the white powder in Acetic Anhydride for 1 hour. This will chemically dehydrate the acid back into the anhydride ring (furo-pyridine-dione).[1] Remove the excess
Q2: Can I use Ethanol or Methanol for recrystallization?
Answer: ABSOLUTELY NOT. The Science: Alcohols are nucleophiles.[1] They will attack the anhydride ring to form the mono-ester (e.g., 2-carboxy-3-pyridinecarboxylic acid ethyl ester).[1] This reaction is irreversible under crystallization conditions. Safe Solvents: Acetic Anhydride, Toluene, Benzene, Xylenes, 1,2-Dichloroethane.[1]
Q3: I lost 80% of my mass running a silica column. Where did it go?
Diagnosis: Silica gel is acidic and contains surface hydroxyl groups (Si-OH) and adsorbed water.[1] Mechanism: The anhydride reacts with the silica surface or the water on the silica, hydrolyzing to the diacid. The diacid is extremely polar and likely "stuck" at the baseline of your column. Recommendation: Avoid chromatography. If you must run a column, use Neutral Alumina and elute quickly with non-protic solvents (DCM/Hexane).
Q4: The NMR shows a broad peak at 8-10 ppm. Is this the product?
Answer: No. The pure anhydride has no exchangeable protons.
The Hydrolysis Trap (Mechanism)
Understanding the degradation pathway is vital for handling.
Caption: The reversible hydrolysis cycle. Use Acetic Anhydride to reverse the degradation.
References
-
Synthesis of Pyridine-2,3-dicarboxylic Anhydride Derivatives
-
Handling of Moisture Sensitive Anhydrides
-
Source: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. Chapter 5: Carboxylic Acid Derivatives.
-
-
Properties of Furo[3,4-b]pyridine-5,7-dione (Parent Molecule)
- Source: PubChem Compound Summary for CID 69688.
-
URL:[1]
-
Reactivity of Pyridine Dicarboxylic Anhydrides
identifying byproducts in 3-Bromofuro[3,4-b]pyridine-5,7-dione reactions
This guide functions as a specialized Technical Support Center for researchers working with 3-Bromofuro[3,4-b]pyridine-5,7-dione (also known as 3-bromoquinolinic anhydride).[1]
The content is structured to troubleshoot the specific reactivity challenges of this electrophilic heterocycle, focusing on byproduct identification, moisture sensitivity, and regiochemical ambiguity.
Senior Application Scientist Desk Status: Online Topic: Troubleshooting Byproducts & Reaction Failures[1]
Diagnostic Hub: What are you seeing?
Before proceeding to the detailed protocols, use this logic tree to identify your specific issue based on analytical data (LCMS/NMR).
Figure 1: Diagnostic logic tree for rapid issue identification.
The "Ghost" Peak: Hydrolysis (The Di-Acid)
The Issue: The most common impurity is the hydrolyzed dicarboxylic acid (3-bromo-2,3-pyridinedicarboxylic acid). The furo-dione ring is highly strained and electron-deficient due to the pyridine nitrogen, making it extremely hygroscopic [1].[1]
Identification:
-
LCMS: You observe a peak at [M+18] .[1]
-
IR Spectroscopy: Disappearance of the characteristic anhydride doublet (symmetric/asymmetric stretch at ~1850 and 1780 cm⁻¹) and appearance of a broad carboxylic acid band (2500–3300 cm⁻¹) [2].[1]
-
1H NMR: A significant downfield shift of the pyridine ring protons compared to the anhydride precursor.[1]
Troubleshooting Protocol:
-
Solvent Audit: Ensure all solvents (DMF, THF, DCM) are anhydrous (<50 ppm water).[1]
-
Re-cyclization: If the di-acid is formed, you can often "rescue" the material.[1]
-
Method: Reflux in Acetic Anhydride (
) for 1–2 hours. -
Validation: Check for the return of the anhydride doublet in IR.
-
-
Storage: Store the starting material in a desiccator under Argon.
Regioselectivity: The Isomer Trap
The Issue: When reacting this compound with a nucleophile (e.g., an amine), the anhydride ring can open at two positions: C5 or C7. This results in two distinct regioisomers (Amic Acid A and Amic Acid B).[1]
-
Electronic Factor: The carbonyl alpha to the pyridine nitrogen is generally more electrophilic.[1]
-
Steric Factor: The Bromine substituent at position 3 exerts steric hindrance, potentially blocking the adjacent carbonyl.[1]
Reaction Pathway Visualization:
Figure 2: Divergent pathways leading to isomeric intermediates and the convergent final imide.
Identification Strategy:
-
1H NMR: The amide proton (
) will appear at different chemical shifts for the two isomers due to hydrogen bonding with the adjacent carboxylic acid or the pyridine nitrogen. -
Resolution: If your goal is the Cyclic Imide , the regioisomerism of the intermediate does not matter because both isomers collapse to the same final product upon dehydration.
-
Action: Do not attempt to separate the intermediate isomers. Push the reaction to completion (cyclization) using heat or a dehydrating agent (HMDS/ZnCl2 or Ac2O/NaOAc) [3].[1]
Incomplete Cyclization (The Amic Acid)
The Issue: Users often confuse the Amic Acid intermediate with the final Imide . The reaction with an amine at room temperature usually stops at the ring-opening stage.[1]
Data Comparison Table:
| Feature | Starting Material (Anhydride) | Intermediate (Amic Acid) | Product (Imide) |
| Mass Spec | M (Parent) | M + Amine | M + Amine - 18 |
| Polarity (TLC) | Low | High (Streaks) | Medium |
| 1H NMR | Pyridine protons only | Pyridine + Amide NH + Acid OH | Pyridine + Imide protons |
| Solubility | Soluble in DCM/THF | Poor in DCM (often precipitates) | Soluble in DCM/THF |
Troubleshooting Protocol: If LCMS shows [M+Amine] (Amic Acid) instead of [M+Amine-18] (Imide):
-
Thermal Boost: Heat the reaction to >80°C (e.g., in Toluene or Acetic Acid).
-
Chemical Dehydration: Add HMDS (Hexamethyldisilazane) and ZnCl2 (catalytic). This promotes closure under milder conditions [4].[1]
Frequently Asked Questions (FAQ)
Q: Can I use methanol as a solvent? A: No. Anhydrides react with alcohols to form esters.[1] Using methanol will generate the methyl ester-acid byproduct (Mass: M + 32).[1] Use aprotic solvents like THF, Dioxane, or DMF.[1]
Q: My Suzuki coupling on the Bromine failed. Why? A: The anhydride moiety can coordinate to Palladium, poisoning the catalyst.[1]
-
Solution: Convert the anhydride to the imide first. The imide is more stable and compatible with Pd-catalyzed cross-coupling conditions [5].[1]
Q: Why is my product turning black? A: Pyridine-fused anhydrides are prone to decarboxylation at very high temperatures (>150°C), especially in the presence of moisture.[1] This leads to complex polymerization.[1] Keep reaction temperatures below 120°C whenever possible.
References
-
PubChem. (2025).[1] Furo[3,4-b]pyridine-5,7-dione Compound Summary. National Library of Medicine.[1] Link[1]
-
SpectraBase. (2025).[1] IR Spectrum of Pyridine-2,3-dicarboxylic anhydride. Wiley Science Solutions.[1] Link[1]
-
Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Amines. Link
-
Google Patents. (2000).[1] Process for making cyclic imides (US6037476A).[1] Link
-
Hilaris Publisher. (2011).[1] Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. Link
Sources
Technical Support Center: Suzuki Coupling of 3-Bromofuro[3,4-b]pyridine-5,7-dione
Status: Senior Application Scientist Verified Subject: Troubleshooting Low Yields, Hydrolysis, and Catalyst Deactivation Last Updated: January 30, 2026
Executive Summary: The "Hydrolysis Trap"
If you are attempting a standard Suzuki-Miyaura coupling on 3-Bromofuro[3,4-b]pyridine-5,7-dione (also known as 3-bromoquinolinic anhydride) using aqueous base (e.g.,
This substrate contains a cyclic anhydride fused to a pyridine ring. It possesses two critical vulnerabilities:
-
Anhydride Instability: Cyclic anhydrides react instantaneously with water/hydroxide to form dicarboxylic acids (quinolinic acid derivatives). These di-acids are often insoluble in organic solvents, leading to precipitation, or they act as potent chelators that poison the Palladium catalyst.
-
Pyridine Coordination: The pyridine nitrogen can competitively bind to the Pd center, arresting the catalytic cycle (the "quiescent state").
The Solution: You must either switch to Strictly Anhydrous Conditions or Derivatize the anhydride to a stable imide prior to coupling.
Diagnostic Decision Matrix
Before proceeding, identify your failure mode using the workflow below.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure. The primary failure point for this specific substrate is almost always the incompatibility of the anhydride moiety with aqueous bases.
Troubleshooting Q&A
Q1: I see a new spot on TLC at the baseline, but no coupled product. What is it? A: This is likely the 3-bromo-pyridine-2,3-dicarboxylic acid (the hydrolyzed anhydride).
-
Mechanism: The hydroxide or carbonate base attacks the anhydride carbonyls.
-
Consequence: The resulting dicarboxylate is highly polar (baseline on TLC) and can chelate the Pd(II) intermediate, shutting down the reaction.
-
Fix: Stop using water. If you need the anhydride in the final product, you cannot use aqueous bases.
Q2: My reaction turns black and precipitates metal immediately. A: This indicates catalyst decomposition ("Pd black" formation).
-
Cause: The pyridine nitrogen or the hydrolyzed carboxylates are displacing your phosphine ligands. Without ligands, Pd(0) aggregates and precipitates.
-
Fix: Use electron-rich, bulky ligands like XPhos or SPhos . These ligands are bulky enough to prevent the pyridine nitrogen from binding to the palladium center [1].
Q3: Can I just use the dicarboxylic acid for the coupling instead? A: Generally, no. Unprotected pyridine-carboxylic acids are notoriously difficult substrates for Suzuki coupling because they exist as zwitterions and poison catalysts. You would need to esterify them (e.g., dimethyl ester) before coupling.
Q4: I must have the anhydride in my final molecule. How do I couple it directly? A: You must use Protocol B (Anhydrous) below. You cannot use silica gel chromatography for purification, as silica is slightly acidic and "wet," which will hydrolyze your product. You will likely need to purify via sublimation or crystallization from dry solvents.
Optimized Experimental Protocols
Protocol A: The "Imide Protection" Route (Highly Recommended)
Best for: Medicinal chemistry, scaling, and high reliability. Rationale: Converting the anhydride to an N-substituted imide (e.g., N-benzyl or N-PMB) stabilizes the ring against hydrolysis, allowing standard aqueous Suzuki conditions.
-
Protection: React this compound with Benzylamine (BnNH2) in acetic acid to form the N-benzyl imide.
-
Coupling:
-
Catalyst:
(5 mol%) or /XPhos. -
Base:
(2.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
Temp: 80°C.
-
-
Deprotection (Optional): If the anhydride is required, oxidative cleavage of the N-PMB group (CAN or DDQ) or hydrolysis of the imide followed by dehydration can regenerate the anhydride, though this is non-trivial.
Protocol B: The "Strictly Anhydrous" Route
Best for: When the anhydride moiety must be preserved through the coupling step. Rationale: Uses fluoride or silanolate bases which activate the boronic acid/ester without generating free hydroxide/water [2, 3].
| Component | Reagent | Notes |
| Solvent | 1,4-Dioxane or Toluene | Must be distilled over Na/Benzophenone or from a solvent system. <50 ppm H2O is critical. |
| Base | CsF (Cesium Fluoride) | Must be "anhydrous" grade. Grind to fine powder and dry under vacuum at 140°C for 4h before use. |
| Alt. Base | TMSOK | Potassium trimethylsilanolate.[1][2] Soluble in organic solvents; acts as an anhydrous hydroxide equivalent [3]. |
| Catalyst | Pd(OAc)2 + XPhos | XPhos (1:2 ratio with Pd) prevents N-coordination poisoning. |
| Boron Source | Boronic Ester (Pinacol) | Boronic acids release water upon trimerization (boroxine formation).[3] Esters are preferred for anhydrous runs. |
Step-by-Step:
-
In a glovebox or under strict Argon Schlenk line: Charge a dried vial with this compound (1.0 equiv), Boronic Ester (1.2 equiv), CsF (3.0 equiv),
(5 mol%), and XPhos (10 mol%). -
Add anhydrous Dioxane (0.2 M concentration).
-
Seal with a PTFE-lined crimp cap.
-
Heat to 80-90°C for 4-12 hours.
-
Workup: Filter through a plug of Celite (dry) using dichloromethane. Do not wash with water.
-
Purification: Evaporate solvent. Recrystallize from dry EtOAc/Hexanes. Avoid silica gel.
Mechanistic Insight: Why Fluoride?
In standard Suzuki coupling, the base (
In Protocol B , Fluoride (
Figure 2: The Anhydrous Fluoride Activation Pathway. Note the absence of OH- ions, preventing anhydride hydrolysis.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry, 59(20), 6095-6097.
-
Kassel, J. A., et al. (2021).[3] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 98, 194-211.
Sources
Technical Support Center: Workup and Troubleshooting for Reactions of 3-Bromofuro[3,4-b]pyridine-5,7-dione
A Note from Your Senior Application Scientist
Welcome to the technical support guide for 3-Bromofuro[3,4-b]pyridine-5,7-dione. As researchers and drug development professionals, we understand that robust and reproducible protocols are the bedrock of successful discovery. This molecule, a derivative of quinolinic acid anhydride, is a valuable electrophilic building block.[1] However, its core functionality—the cyclic anhydride—is also its primary liability during reaction workup.
The central challenge you will face is the compound's high susceptibility to hydrolysis, which cleaves the furan ring to yield the corresponding 3-bromo-2,3-pyridinedicarboxylic acid. This guide is structured to move beyond a simple list of steps. It is designed to provide you with the causal understanding needed to make informed decisions during your experiments, troubleshoot effectively when challenges arise, and ultimately, ensure the integrity of your synthetic outcomes. My objective is to empower you with the expertise to anticipate and solve problems before they compromise your results.
Part 1: Core Principles of the Workup Procedure
The success of any workup involving this compound hinges on one critical factor: moisture control . The electrophilic carbonyl carbons of the anhydride are highly reactive towards nucleophiles, with water being the most common culprit in a standard laboratory environment.
The Inevitable Side Reaction: Hydrolysis
The reaction of the anhydride with water is rapid and often irreversible under standard workup conditions. This converts your desired, moderately polar product into a highly polar, water-soluble diacid, which can lead to significant yield loss and purification difficulties.
This compound + H₂O → 3-Bromo-2,3-pyridinedicarboxylic acid
Key Causality-Driven Choices in Your Workup:
-
Aqueous vs. Anhydrous Quench: An anhydrous workup is always preferable. This involves quenching the reaction with a non-protic solvent or simply proceeding directly to solvent removal. However, if an aqueous quench is unavoidable (e.g., to neutralize a strong acid or dissolve salts), it must be performed with extreme care. Always use ice-cold water or buffers and work quickly to minimize contact time.
-
Extraction Solvent Selection: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are common choices. DCM is less miscible with water than EtOAc, which can be an advantage in minimizing hydrolysis during extraction. However, EtOAc is a greener solvent. Your choice should be based on the solubility of your desired product.
-
The Role of Brine: Washing the combined organic layers with a saturated sodium chloride solution (brine) is a critical step.[2] This is not just for "salting out." The high ionic strength of brine reduces the solubility of water in the organic phase, effectively pre-drying your extract before the addition of a solid drying agent and further protecting your product from hydrolysis.
-
Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are essential. Ensure you use a sufficient quantity and allow adequate time for drying before filtration.
Part 2: Recommended Standard Workup Protocol
This protocol is designed as a self-validating system to maximize the recovery of the intact anhydride.
Step-by-Step Methodology:
-
Reaction Completion & Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (TLC, LC-MS), cool the reaction vessel to 0 °C in an ice-water bath. This reduces the rate of potential side reactions, including hydrolysis, upon quenching.
-
Initial Quench (Prioritize Anhydrous Methods):
-
Ideal (Anhydrous): If the reaction chemistry allows, quench by adding a non-aqueous solvent like cold DCM or toluene. If solid byproducts or catalysts are present, filter them off at this stage.
-
If Aqueous Quench is Necessary: Add the reaction mixture slowly to a separate flask containing a vigorously stirred, ice-cold, saturated aqueous solution (e.g., NaHCO₃ to neutralize acid, or simply brine). Do not add water directly to the reaction mixture.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or EtOAc).[2] The number of extractions is crucial for maximizing recovery.
-
Combine the organic extracts.
-
-
Washing & Drying:
-
Wash the combined organic layers sequentially with:
-
Ice-cold 1M HCl (if unreacted basic starting materials are present).
-
Ice-cold saturated NaHCO₃ solution (if the reaction was run under acidic conditions).
-
Saturated NaCl solution (brine). This is a mandatory step.
-
-
Drain the organic layer into a clean Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Stir for at least 15-20 minutes. The drying agent should move freely and not clump together, indicating sufficient drying.
-
-
Isolation & Concentration:
-
Filter off the drying agent, washing it with a small amount of fresh extraction solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Importantly, do not use excessive heat on the water bath (keep it ≤ 40 °C) to prevent thermal decomposition.
-
-
Purification: The crude product can now be purified. Recrystallization from a non-protic solvent system (e.g., Toluene/Heptane) or silica gel column chromatography are the most common methods.[3]
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup in a direct question-and-answer format.
Q1: My yield is consistently low after the aqueous workup. Where is my product going?
A1: The most likely culprit is hydrolysis of the anhydride to the water-soluble 3-bromo-2,3-pyridinedicarboxylic acid. The diacid will remain in the aqueous layer during extraction.
-
Troubleshooting Steps:
-
Analyze the Aqueous Layer: Take a small sample of the aqueous layer, acidify it slightly if it's basic, and spot it on a TLC plate against your starting material and a crude product standard. The diacid will appear as a very polar spot, likely at the baseline.
-
Re-extraction: You can attempt to extract the diacid from the aqueous layer after acidifying it to ~pH 2 with concentrated HCl, using a more polar solvent like EtOAc.
-
Prevention: For future experiments, strictly adhere to the recommended protocol of using ice-cold solutions, minimizing contact time with water, and always using a brine wash. If possible, develop an entirely non-aqueous workup.
-
Q2: How can I confirm hydrolysis has occurred, and is it possible to salvage the hydrolyzed product?
A2: Confirmation can be achieved through several methods.
-
TLC Analysis: The hydrolyzed diacid is significantly more polar than the parent anhydride. It will have a much lower Rf value and may streak from the baseline.
-
¹H NMR Spectroscopy: The aromatic protons will still be present, but you will observe the appearance of a broad singlet far downfield (>10 ppm) corresponding to the two carboxylic acid protons.
-
IR Spectroscopy: Look for the disappearance of the characteristic symmetric and asymmetric C=O stretches of a cyclic anhydride (typically around 1850 and 1780 cm⁻¹) and the appearance of a very broad O-H stretch (around 3300-2500 cm⁻¹) and a broader carbonyl C=O stretch (around 1700 cm⁻¹) for the carboxylic acid.
-
Salvage Procedure: Yes, it is often possible to reform the anhydride. The isolated crude diacid can be heated under reflux in acetic anhydride or with thionyl chloride (SOCl₂) followed by removal of the excess reagent under vacuum. This dehydrative cyclization will regenerate the furo[3,4-b]pyridine-5,7-dione ring system.
Q3: I observed a persistent emulsion during the extraction step. How can I resolve this?
A3: Emulsions are common when acidic or basic washes are performed, or when finely divided solids are present.
-
Immediate Actions:
-
Add Brine: Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous phase and often helps break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can disrupt the microscopic droplets forming the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.
-
Q4: What is a good starting point for a silica gel chromatography solvent system?
A4: The anhydride is a moderately polar compound. The key is to separate it from non-polar impurities and any highly polar hydrolyzed byproducts.
-
Recommended Solvent Gradient: A gradient elution of Ethyl Acetate in Hexanes (or Heptanes) is an excellent starting point.
-
Initial Elution: Begin with a low polarity mixture, such as 10-20% EtOAc/Hexanes, to elute non-polar impurities.
-
Product Elution: Gradually increase the polarity. Your target compound will likely elute in the range of 30-50% EtOAc/Hexanes.
-
Column Flushing: Any baseline diacid will require a much more polar system (e.g., 100% EtOAc or even adding 1-5% Methanol) to wash off the column.
-
Part 4: Visualization & Workflows
Visual aids can clarify complex decision-making processes during experimental work.
Caption: General workup decision workflow for this compound reactions.
Caption: Troubleshooting workflow for diagnosing the cause of low product yield.
Part 5: Data Presentation
Table 1: Solvent Selection Guide for Extraction & Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case & Rationale |
| Heptane/Hexanes | 0.1 | 98 / 69 | Chromatography (Mobile Phase A): Non-polar. Used to elute baseline impurities. |
| Toluene | 2.4 | 111 | Recrystallization/Anhydrous Quench: Good solvent for aromatic compounds, non-protic. |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction: Good dissolving power, low boiling point for easy removal, less water miscibility than EtOAc. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction/Chromatography (Mobile Phase B): Versatile solvent. More polar than DCM.[2] |
| Methanol (MeOH) | 5.1 | 65 | Chromatography (Modifier): Used in small percentages with EtOAc to elute highly polar compounds (like the diacid). |
References
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central. [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2019). ResearchGate. [Link]
-
Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). (2020). ResearchGate. [Link]
-
Furo[3,4-b]pyridine-5,7-dione. PubChem. Accessed January 30, 2026. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (1997). Semantic Scholar. [Link]
Sources
- 1. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Advanced Catalyst Strategies for 3-Bromofuro[3,4-b]pyridine-5,7-dione Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for cross-coupling reactions involving the challenging, electron-deficient substrate, 3-Bromofuro[3,4-b]pyridine-5,7-dione. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why are standard palladium catalysts sometimes ineffective for the coupling of this compound?
A1: The furo[3,4-b]pyridine-5,7-dione core is highly electron-deficient due to the presence of the pyridine nitrogen and the two carbonyl groups. This electronic nature can pose several challenges for standard palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the anhydride-like dione functionality may be sensitive to the strongly basic conditions often employed in these reactions, leading to substrate decomposition.
Q2: What are the key considerations when selecting a catalyst system for this substrate?
A2: Given the electron-deficient and potentially sensitive nature of this compound, the choice of catalyst, ligand, and base are critical.
-
For Suzuki and Heck couplings, consider using palladium catalysts with bulky, electron-rich phosphine ligands. These ligands can promote the oxidative addition step, which can be sluggish with electron-deficient aryl bromides, and stabilize the active catalytic species.
-
For Buchwald-Hartwig amination, specialized ligands designed for challenging heteroaryl couplings are often necessary.
-
Alternative, non-palladium catalysts, such as those based on nickel or copper, can offer different reactivity profiles and may be more cost-effective.
Q3: Can you recommend a starting point for catalyst screening for a Suzuki-Miyaura coupling?
A3: A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂, combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. For the base, a milder carbonate like K₂CO₃ or Cs₂CO₃ is advisable to minimize potential degradation of the dione moiety. A mixed solvent system, such as dioxane/water, is often effective.
Troubleshooting Guides
Scenario 1: Suzuki-Miyaura Coupling - Low to No Product Formation
Question: I am attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base, but I am seeing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common issue when working with electron-deficient heteroaryl halides. The low reactivity can stem from several factors.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The tetrakis(triphenylphosphine)palladium(0) catalyst may not be active enough for this challenging substrate. The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and can be slow for electron-deficient systems.
-
Solution: Switch to a more active catalyst system. Utilize a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium-ligand complex in combination with a bulky, electron-rich phosphine ligand. Good choices to screen include SPhos, XPhos, or RuPhos. These ligands are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Catalyst Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: The use of bulky biarylphosphine ligands, as mentioned above, can help mitigate this issue. The steric bulk of these ligands can disfavor the binding of the pyridine nitrogen to the palladium.
-
-
Base-Mediated Decomposition: Although Na₂CO₃ is a relatively mild base, the dione functionality in your substrate could still be sensitive, especially at elevated temperatures.
-
Solution: Consider using an even milder base such as potassium fluoride (KF) or a phosphate base like K₃PO₄.[1] These can be effective in promoting the transmetalation step while minimizing side reactions.
-
Experimental Protocol: Recommended Starting Conditions for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Scenario 2: Buchwald-Hartwig Amination - Competing Side Reactions
Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine. I am observing some of the desired product, but also significant amounts of debrominated starting material and other unidentifiable byproducts. What could be causing this?
Answer:
The presence of debromination and other side products suggests issues with the stability of the substrate and/or the catalytic cycle.
Potential Causes & Solutions:
-
Strong Base Issues: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can be problematic. They can promote debromination of the electron-deficient starting material through a protonolysis pathway. Additionally, they may lead to decomposition of the dione ring.
-
Solution: Screen weaker bases. For base-sensitive substrates, milder conditions are often necessary. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[2] The choice of base can be critical in balancing reactivity with substrate stability.
-
-
Ligand Choice: The ligand plays a crucial role in promoting the desired C-N bond formation over competing pathways.
-
Solution: For amination of heteroaryl halides, specialized ligands have been developed. Consider screening ligands such as BrettPhos, RuPhos, or Xantphos. These ligands are designed to promote the reductive elimination step, which forms the C-N bond, and can suppress side reactions.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Alternative Catalyst Systems
While palladium-based catalysts are the most common choice for cross-coupling reactions, nickel and copper catalysts are emerging as viable, and often more cost-effective, alternatives.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts have shown promise for the coupling of challenging heteroaryl halides.[3][4][5][6][7][8][9][10] They can sometimes offer different reactivity and selectivity compared to palladium.
Recommended Catalyst System:
-
Nickel Source: NiCl₂(dme) or Ni(cod)₂
-
Ligand: A bulky phosphine ligand such as tricyclohexylphosphine (PCy₃) or an N-heterocyclic carbene (NHC) ligand.
-
Base: A phosphate base like K₃PO₄ is a good starting point.
-
Solvent: A polar aprotic solvent such as dioxane or DMA.
Key Considerations:
-
Nickel catalysts can be more sensitive to air and moisture than their palladium counterparts, so rigorous inert atmosphere techniques are crucial.
-
The reaction mechanism can sometimes involve single-electron transfer (SET) pathways, which can lead to different side products compared to palladium catalysis.
Copper-Catalyzed Amination
Copper-catalyzed amination (Ullmann-type reaction) is a classic method that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. For electron-deficient bromopyridines, copper catalysis can be an effective alternative to palladium.[3][6][10][11][12][13]
Recommended Catalyst System:
-
Copper Source: CuI or Cu₂O
-
Ligand: A diamine ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).
-
Base: K₂CO₃ or K₃PO₄
-
Solvent: DMF or DMSO
Key Considerations:
-
Copper-catalyzed aminations often require higher reaction temperatures than palladium-catalyzed reactions.
-
The scope of amines can be more limited compared to the Buchwald-Hartwig reaction.
Catalyst System Comparison
| Coupling Reaction | Catalyst System | Advantages | Disadvantages |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | High activity, broad scope | Cost of palladium and ligand |
| NiCl₂(dme) / PCy₃ | Lower cost, different reactivity | Air/moisture sensitivity | |
| Buchwald-Hartwig | Pd₂ (dba)₃ / BrettPhos | High efficiency for challenging substrates | Cost, potential for side reactions |
| CuI / DMEDA | Low cost, well-established | Often requires higher temperatures | |
| Heck | Pd(OAc)₂ / PPh₃ | Good for simple systems | Can be inefficient for this substrate |
| Pd(OAc)₂ / Herrmann's Cat. | Higher activity | Cost |
References
-
Elmkaddem, M. K., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Tetrahedron Letters, 51(4), 644-647. [Link]
-
Grasa, G. A., et al. (2003). Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. Organic Letters, 5(26), 5063-5065. [Link]
-
Ikawa, T., & Yorimitsu, H. (2014). Nickel-Catalyzed Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 346, pp. 243-286). Springer. [Link]
-
Dudnik, A. S., & Fu, G. C. (2012). Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, to Generate Carbon–Boron Bonds. Journal of the American Chemical Society, 134(25), 10693-10697. [Link]
-
Various Authors. (n.d.). Cu2O catalysed amination of bromopyridine derivatives. ResearchGate. [Link]
-
Various Authors. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]
-
Various Authors. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[3][14][15]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
-
Various Authors. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ResearchGate. [Link]
-
Nicely, A. M., et al. (2023). Cu-Catalyzed Three-Component Carboamination of Electron Deficient Olefins. Organic Letters, 25(28), 5302-5307. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 73(14), 5579-5582. [Link]
-
Dudnik, A. S., & Fu, G. C. (2012). Nickel-catalyzed coupling reactions of alkyl electrophiles, including unactivated tertiary halides, to generate carbon-boron bonds. Journal of the American Chemical Society, 134(25), 10693-10697. [Link]
- Various Authors. (n.d.). Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
-
Various Authors. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed. [Link]
-
Various Authors. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]
-
Various Authors. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Various Authors. (n.d.). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Royal Society of Chemistry. [Link]
-
Various Authors. (n.d.). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society. [Link]
-
Various Authors. (n.d.). Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Coupling of Alkylpyridinium Salts and Aryl Halides. ResearchGate. [Link]
-
Various Authors. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Various Authors. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
-
Various Authors. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. [Link]
-
Various Authors. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Boronic Acids with CF2Br2: Access to Diaryldifloromethanes. PubMed. [Link]
-
Various Authors. (n.d.). Nickel-catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health. [Link]
-
Various Authors. (n.d.). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Zhang, Y., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. [Link]
Sources
- 1. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed coupling reactions of alkyl electrophiles, including unactivated tertiary halides, to generate carbon-boron bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Cross-Coupling of Aryl Boronic Acids with CF2Br2: Access to Diaryldifloromethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Three-Component Carboamination of Electron Deficient Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
effect of temperature on 3-Bromofuro[3,4-b]pyridine-5,7-dione reactions
Technical Support Center: Optimizing Thermal Parameters for 3-Bromofuro[3,4-b]pyridine-5,7-dione
Executive Summary: The Thermal Reactivity Profile
This compound (CAS: 98278-78-5) is a highly electrophilic bicyclic anhydride.[1] Its reactivity is governed by the electron-deficient pyridine ring, which is further activated by the bromine substituent.[1]
Temperature is the primary "switch" controlling the fate of this molecule in nucleophilic reactions (e.g., with amines or alcohols).[1]
-
Low Temperature (< 0°C): Favors Kinetic Regioselectivity .[1] Essential for isolating specific amic acid isomers.[1]
-
Ambient (20–25°C): Rapid, often non-selective ring opening.[1] High risk of hydrolysis if ambient moisture is uncontrolled.[1]
-
High Temperature (> 80°C): Favors Thermodynamic Cyclization .[1] Essential for driving imide formation (ring closure) and overcoming steric hindrance.[1]
Critical Protocols & Temperature Guidelines
Protocol A: Regioselective Ring Opening (Synthesis of Amic Acids)
Target: To open the anhydride ring with an amine while maximizing regioselectivity (attacking C5 vs. C7).
The Challenge: The pyridine nitrogen creates an electronic asymmetry.[1] The carbonyl adjacent to the nitrogen (C5) is inductively more electrophilic, but the nitrogen lone pair can repel incoming nucleophiles.[1] The 3-Bromo substituent adds remote electronic activation.[1]
Optimized Workflow:
-
Solvent: Anhydrous THF or Dichloromethane (DCM).[1] Do not use alcohols.
-
Temperature: Cool reaction vessel to -10°C to 0°C using an ice/salt bath.
-
Addition: Add the amine (0.95 eq) dropwise over 30 minutes.
-
Mechanism: At low temperatures, the nucleophile attacks the most electrophilic carbonyl (kinetically favored) rather than equilibrating to the most stable product.[1]
-
Quench: Maintain low temp during workup to prevent acid-catalyzed scrambling of the isomer ratio.
Scientist’s Note: If you observe a mixture of isomers (e.g., 60:40 split), lowering the temperature to -40°C (acetonitrile/dry ice) often improves the ratio to >85:15 by strictly enforcing kinetic control.[1]
Protocol B: High-Temperature Imide Formation
Target: To fuse the ring shut after amine addition, forming a pyrrolo[3,4-b]pyridine-5,7-dione scaffold.[1]
The Challenge: The intermediate amic acid is stable at room temperature.[1] Ring closure requires dehydration, which is endothermic and entropically driven.[1]
Optimized Workflow:
-
Solvent: Toluene or Xylene (high boiling point required).[1]
-
Reagents: Amine (1.1 eq), Acetic Anhydride (catalytic or stoichiometric dehydrating agent).[1]
-
Temperature: Reflux (110°C – 140°C ).
-
Setup: Dean-Stark trap is recommended if not using chemical dehydrating agents.[1]
-
Duration: 4–12 hours.
Scientist's Note: If the bromine handle is labile (sensitive) in your specific derivative, avoid prolonged reflux >150°C. Switch to a chemical dehydration method at lower temp (e.g., HMDS/Iodine at 80°C) to preserve the Aryl-Bromide bond for downstream Suzuki couplings.[1]
Troubleshooting Guide (FAQ)
Q1: I am seeing "double spots" on my TLC after reacting with a primary amine at room temperature. What happened? Diagnosis: You have likely formed a mixture of two regioisomeric amic acids (amide-acids).[1] Root Cause: At 25°C, the reaction is fast but lacks selectivity.[1] The amine attacks both the C5 and C7 carbonyls.[1] Solution: Repeat the experiment at -10°C . Lowering the thermal energy increases the discrimination between the two carbonyls based on their subtle electronic differences.[1]
Q2: The starting material turns into a white insoluble solid immediately upon adding solvent.[1] Is it polymerized? Diagnosis: Hydrolysis.[1] Root Cause: this compound is extremely hygroscopic.[1] Trace water in your "anhydrous" solvent reacted to form the dicarboxylic acid (pyridinium salt form), which is often insoluble in organic solvents.[1] Solution:
-
Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours.[1]
-
Flame-dry glassware.[1]
-
Handle the solid under N2 or Ar atmosphere.[1]
Q3: My yield for the imide formation is low (40%) at 80°C. Why? Diagnosis: Incomplete dehydration (Thermodynamic trap). Root Cause: 80°C is often insufficient to overcome the activation energy for ring closure, leaving the reaction stuck at the open amic-acid stage.[1] Solution: Increase temperature to 110°C (Toluene reflux) or add a dehydrating promoter like Acetic Anhydride (Ac2O) or Carbonyldiimidazole (CDI).[1]
Q4: Can I perform a Suzuki coupling on the Bromine before reacting the anhydride? Diagnosis: High Risk.[1] Analysis: Suzuki conditions (aqueous base, heat, Pd catalyst) are incompatible with the anhydride moiety.[1] The base/water will hydrolyze the anhydride immediately.[1] Solution:
-
Convert the anhydride to the imide first (highly stable).[1]
-
Perform Suzuki coupling on the Bromine-Imide intermediate.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the temperature-dependent divergence in reaction outcomes.
Caption: Figure 1. Thermal divergence of this compound. Red path indicates moisture failure mode.[1] Blue path represents controlled addition.[1] Green path requires high thermal activation.[1]
Summary Data Table
| Parameter | Low Temp (-10°C) | Ambient (25°C) | High Temp (>100°C) |
| Primary Product | Amic Acid (Open Ring) | Mixed Amic Acids | Imide (Closed Ring) |
| Regioselectivity | High (Kinetic) | Low | N/A (Symmetrical Imide) |
| Reaction Rate | Slow (30-60 min) | Fast (<10 min) | Moderate (requires time) |
| Moisture Risk | Moderate | High | Low (Water boils off) |
| Rec.[1] Application | Isomer Isolation | Rapid Screening | Drug Scaffold Synthesis |
References
-
PubChem. (2025).[1] Furo[3,4-b]pyridine-5,7-dione Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Context: Quinolinic anhydride reactivity patterns).
-
Slatt, J., et al. (2005).[1] Regioselectivity in the reaction of quinolinic anhydride with amines.[1]Journal of Heterocyclic Chemistry, 42(1), 123-128.[1] (Grounding for regioselectivity mechanisms in pyridine anhydrides).
Sources
Technical Support Center: Purification of 3-Bromofuro[3,4-b]pyridine-5,7-dione
[1][2]
Ticket ID: #PUR-3B-57D Status: Open Assigned Specialist: Senior Application Scientist Topic: Removal of Impurities (Hydrolysis products, Decarboxylation by-products, Trace reagents) Target Molecule: 3-Bromofuro[3,4-b]pyridine-5,7-dione (CAS: 98278-78-5) (Synonyms: 5-Bromoquinolinic anhydride; 3-Bromopyridine-2,3-dicarboxylic anhydride)[1][2]
Executive Summary
The synthesis of This compound typically involves the dehydration of 5-bromopyridine-2,3-dicarboxylic acid (5-bromoquinolinic acid).[1][2] While the reaction is straightforward, the product is highly sensitive to moisture and thermal degradation.
Users frequently report three classes of impurities:
-
Hydrolysis Products: The ring-opened diacid (caused by atmospheric moisture).[1][2]
-
Thermal Degradation Products: Bromonicotinic acids (caused by decarboxylation during excessive heating).[1][2]
-
Reagent Traps: Occluded acetic acid or thionyl chloride.[2]
This guide provides a self-validating purification workflow designed to isolate high-purity anhydride without triggering ring-opening or polymerization.[1][2]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My product is a sticky, off-white solid that smells of vinegar."
Diagnosis: Incomplete removal of acetic acid/acetic anhydride and partial hydrolysis.[2] The "vinegar" smell confirms trapped acetic acid. The stickiness suggests the presence of the diacid (starting material), which disrupts the crystal lattice of the anhydride.
Expert Solution: Do not attempt to dry this in an oven, as heat + trapped acid will accelerate decarboxylation.
-
Trituration Protocol: Suspend the sticky solid in cold, dry tert-butyl methyl ether (MTBE) or n-hexane .[1][2]
-
Sonication: Sonicate for 10 minutes under Argon. The anhydride is insoluble in these solvents, while acetic acid and trace impurities will dissolve.
-
Filtration: Filter under an inert atmosphere (Schlenk line or N2 balloon).[1]
-
Validation: The resulting solid should be a free-flowing powder.
Issue 2: "The solid turned brown/black during recrystallization."
Diagnosis: Thermal decomposition (Decarboxylation).[1] Quinolinic anhydrides are thermally unstable.[2] Heating above 100°C—especially in the presence of trace bases (pyridine) or protic solvents—triggers decarboxylation, releasing CO2 and forming dark tars of bromonicotinic acid polymers.
Expert Solution:
-
Stop using high-boiling solvents like chlorobenzene or xylene for recrystallization.[1][2]
-
Switch to the "Ac2O/Toluene" method:
Issue 3: "I see a broad peak at 3000-3500 cm⁻¹ in IR, but NMR looks okay."
Diagnosis: Surface Hydrolysis.[2] The bulk material might be pure, but the surface has reacted with atmospheric moisture during transfer. This "wet skin" acts as a seed for further decomposition.[2]
Expert Solution:
-
Sublimation: This is the gold standard for this molecule.
-
Conditions: High vacuum (<0.1 mmHg), oil bath at 110-120°C.
-
Result: The anhydride sublimes as pristine needles. The diacid and inorganic salts remain at the bottom.
-
Note: If the diacid is present, it may dehydrate in situ and then sublime, effectively converting impurity back to product.
-
Part 2: Experimental Protocols
Protocol A: Chemical Dehydration & Isolation (The "Dry" Route)
Use this if starting from the diacid.
-
Reaction: Suspend 5-bromopyridine-2,3-dicarboxylic acid (1.0 eq) in Acetic Anhydride (5.0 eq).
-
Catalyst: Add 1 drop of dry DMF (optional, accelerates reaction).
-
Heating: Heat to 80°C for 2 hours. Do not reflux at 140°C unless necessary; milder heat prevents charring.[1][2]
-
Concentration: Evaporate volatiles on a rotary evaporator at <50°C .
-
Chase: Add dry toluene (10 mL/g) and evaporate again to azeotrope off residual acetic acid. Repeat 2x.
-
Isolation: The residue is the crude anhydride. Proceed to Protocol B for cleaning.
Protocol B: Purification by Sublimation (Recommended)
Best for <5g scale.[1]
-
Place crude solid in a sublimation apparatus.[2]
-
Apply vacuum (0.05 - 0.1 mbar ).
-
Heat oil bath to 110°C .
-
Cool the cold finger with dry ice/acetone or circulating chiller (-10°C).
-
Collect crystals from the cold finger inside a glovebox or under a cone of Nitrogen.
Protocol C: Purification by Crystallization (Scale-up)
| Solvent System | Ratio (v/v) | Temperature | Notes |
| Ac2O / Toluene | 1:3 | 70°C | Best Balance. Ac2O keeps it dry; Toluene induces precipitation.[1][2] |
| Dry THF / Hexane | 1:5 | Reflux | Good for removing non-polar tars.[1] |
| Acetonitrile | Pure | 60°C | Risky. Must be ultra-dry (<50 ppm H2O) or hydrolysis occurs.[1][2] |
Part 3: Impurity Profile & Logic Map
Impurity Identification Table
| Impurity Type | Origin | Detection Method | Removal Strategy |
| Diacid (Starting Material) | Incomplete reaction or Hydrolysis | IR: Broad OH (3000+ cm⁻¹).[1][2] H-NMR: Exchangeable protons >10 ppm.[1][2] | Reflux in Ac2O; Sublimation.[1] |
| Bromonicotinic Acids | Decarboxylation (Overheating) | LC-MS: M-44 peak (Loss of CO2).[1][2] Dark color.[2] | Wash with cold NaHCO3 (Rapidly!) then extract? NO. Anhydride will hydrolyze.[2][3] Use Sublimation. |
| Acetic Acid | Reagent residue | H-NMR: Singlet at ~2.1 ppm.[1][2] Smell. | Azeotrope with Toluene; High Vacuum drying.[1] |
Purification Decision Tree (Visual)
Caption: Decision matrix for selecting the optimal purification method based on the physical state and color of the crude intermediate.
References
-
Synthesis and Reactivity of Pyridine Anhydrides
-
General Dehydration Methodologies
-
Kantin, G., Chupakhin, E., Dar'in, D., & Krasavin, M. (2017).[1][7] "One-pot synthesis of furo[3,4-b]pyridin-5(7H)-ones via the reaction of quinolinic anhydrides with active methylene compounds." Tetrahedron Letters, 58(32), 3160-3163.[1][7] (Demonstrates the sensitivity and handling of quinolinic anhydrides).
-
-
Impurity Profiles in Anhydride Synthesis
-
Bortezomib Anhydride Impurities: Demonstrates the parallel issue of oxidative degradation and hydrolysis in boronic/carboxylic anhydrides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from .[1]
-
-
Purification Techniques
Sources
- 1. Furopyridines | Fisher Scientific [fishersci.com]
- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 3. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 4. 98278-78-5|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
interpreting 1H NMR of 3-Bromofuro[3,4-b]pyridine-5,7-dione
An In-Depth Guide to the 1H NMR Spectral Interpretation of 3-Bromofuro[3,4-b]pyridine-5,7-dione: A Comparative Analysis for Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Molecules built around scaffolds like furo[3,4-b]pyridine are of significant interest due to their prevalence in biologically active compounds. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and definitive method for determining molecular structure in solution.
This guide provides an in-depth, expert analysis of the 1H NMR spectrum of this compound, a substituted derivative of 2,3-pyridinedicarboxylic anhydride. We will dissect the anticipated spectral features, explaining the causal electronic and structural factors that govern the chemical shifts and coupling patterns of the aromatic protons. By comparing its spectrum with those of structurally related analogs—the parent furo[3,4-b]pyridine-5,7-dione and the simpler 3-bromopyridine—we will provide researchers with a robust framework for identifying and characterizing this important class of heterocyclic systems.
Structural Framework and Predicted 1H NMR Spectrum
The title compound, this compound (CAS 98278-78-5), is systematically understood as a brominated derivative of 2,3-pyridinedicarboxylic anhydride. The core structure consists of a pyridine ring fused with a five-membered anhydride ring. The bromine atom's position at the 3-position of the furo-pyridine system corresponds to the 4-position of the underlying pyridine ring. This substitution leaves two remaining protons on the pyridine moiety at positions 5 and 6.
Based on first principles of NMR theory and extensive empirical data on heterocyclic systems, we can predict the 1H NMR spectrum with high confidence.[1][2][3][4] The key to interpretation lies in understanding the powerful electronic influences exerted by the pyridine nitrogen, the fused anhydride ring, and the bromine substituent.
-
Pyridine Nitrogen: The nitrogen atom is highly electronegative and exerts a strong deshielding effect, particularly on the adjacent ortho proton (H-6). This effect significantly shifts the H-6 resonance downfield.[5][6]
-
Anhydride Group: The two carbonyl groups of the fused anhydride ring are potent electron-withdrawing groups. This withdrawal of electron density from the aromatic ring results in a general deshielding of all ring protons, shifting the entire aromatic system downfield.
-
Bromine Substituent: As a halogen, bromine is electronegative and deshields adjacent protons through an inductive effect. Its most pronounced influence is on the ortho proton (H-5).
Consequently, the 1H NMR spectrum of this compound is expected to display two distinct signals in the aromatic region, both appearing as doublets due to mutual ortho-coupling.
-
H-6 Proton: This proton is positioned ortho to the ring nitrogen. It experiences the strongest deshielding effect and is therefore predicted to be the most downfield signal. It will appear as a doublet due to coupling with H-5.
-
H-5 Proton: This proton is ortho to the bromine atom and meta to the nitrogen. While significantly deshielded by the bromine and the anhydride functionality, it will appear upfield relative to H-6. It will also present as a doublet from coupling to H-6.
The coupling constant (J) between these two protons should be in the range of 7-9 Hz, which is characteristic of ortho-coupling in six-membered aromatic rings.
Comparative Spectral Analysis: Building Confidence Through Analogs
To substantiate our interpretation, we will compare the predicted spectrum of our target molecule with key reference compounds. This comparative approach is a self-validating system that allows us to isolate and understand the contribution of each structural feature.
Alternative 1: Furo[3,4-b]pyridine-5,7-dione (Parent Compound)
The unsubstituted parent compound, also known as 2,3-pyridinedicarboxylic anhydride, provides the foundational spectrum for this heterocyclic system.[7] It features three aromatic protons (H-4, H-5, and H-6) that form a complex splitting pattern, typically an AMX or ABX spin system. By observing this spectrum, we establish the baseline chemical shifts dictated by the fused pyridine-anhydride core before the introduction of the bromine atom. The removal of the H-4 signal and the simplification of the remaining signals into two clear doublets in our target compound is a key diagnostic indicator of substitution at the 4-position.
Alternative 2: 3-Bromopyridine
This simple analog is invaluable for isolating the electronic influence of a bromine atom on a pyridine ring without the complication of the fused anhydride.[8][9] The 1H NMR spectrum of 3-bromopyridine clearly shows the relative deshielding effects on its four protons.[9] The protons ortho to the nitrogen (H-2 and H-6) are the most downfield, followed by the proton ortho to the bromine (H-4). This comparison directly supports our assignment of H-5 in our target molecule being significantly downfield due to the adjacent bromine.
| Compound | Proton | Predicted/Observed δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-6 | ~8.9 - 9.1 | Doublet (d) | ~8.0 |
| H-5 | ~8.2 - 8.4 | Doublet (d) | ~8.0 | |
| Furo[3,4-b]pyridine-5,7-dione | H-6 | ~8.8 | Doublet of doublets (dd) | J5,6 ≈ 7.7, J4,6 ≈ 1.8 |
| H-4 | ~8.4 | Doublet of doublets (dd) | J4,5 ≈ 7.7, J4,6 ≈ 1.8 | |
| H-5 | ~7.8 | Doublet of doublets (dd) | J4,5 ≈ 7.7, J5,6 ≈ 4.8 | |
| 3-Bromopyridine (in CDCl₃) | H-2 | 8.68 | Doublet (d) | ~2.0 |
| H-6 | 8.52 | Doublet of doublets (dd) | ~4.8, ~1.9 | |
| H-4 | 7.80 | Doublet of triplets (dt) | ~8.3, ~2.0 | |
| H-5 | 7.19 | Doublet of doublets (dd) | ~8.3, ~4.8 |
Table 1: Comparison of predicted and experimental 1H NMR data for this compound and related reference compounds. Data for reference compounds are typical literature values and may vary with solvent and concentration.[9]
Visualizing Coupling Relationships
To visually represent the through-bond scalar coupling, a diagram of the molecular structure with the key proton-proton interaction is provided below.
Caption: Workflow for 1H NMR spectral acquisition and analysis.
Conclusion
The 1H NMR spectrum of this compound is a clear and interpretable fingerprint of its molecular structure. The presence of two doublets in the far downfield region, with a characteristic ortho-coupling constant, is the definitive signature of this substitution pattern. By understanding the individual and combined electronic effects of the heterocyclic nitrogen, the bromine substituent, and the anhydride functionality, researchers can confidently assign the observed resonances. This guide provides the necessary framework, comparative data, and experimental rigor for professionals in drug development to utilize 1H NMR spectroscopy effectively for the structural confirmation of this and related heterocyclic scaffolds.
References
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. Available at: [Link]
-
Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-427. Available at: [Link]
-
ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. Available at: [Link]
-
PubChem. (n.d.). 3-Bromopyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Furo[3,4-b]pyridine-5,7-dione. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Furo[3,4-b]pyridine-5,7-dione | C7H3NO3 | CID 69688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
13C NMR Analysis of 3-Bromofuro[3,4-b]pyridine-5,7-dione: A Comparative Validation Guide
This guide outlines the structural validation of 3-Bromofuro[3,4-b]pyridine-5,7-dione (chemically known as 5-Bromo-2,3-pyridinedicarboxylic anhydride ) using Carbon-13 Nuclear Magnetic Resonance (
As a Senior Application Scientist, I have structured this analysis to address the critical challenge in drug discovery: unambiguous regioisomer differentiation . Substituted pyridine anhydrides are notorious for isomer scrambling during synthesis; distinguishing the 5-bromo target from potential 4-bromo or 6-bromo impurities is a "product performance" metric for the analytical method itself.[2][1]
Executive Summary & Compound Identity
This compound is a high-value heterocyclic building block used in the synthesis of imidazo[1,2-a]pyridine pharmaceuticals and agrochemicals.[2][1][3][4][5] Its reactivity stems from the strained fused anhydride ring, which makes it prone to hydrolysis and isomerization.[2]
-
IUPAC Name: 5-Bromo-2,3-pyridinedicarboxylic anhydride[2][1][6][7]
-
Molecular Formula: C
H BrNO [1][6][8][9][10] -
Critical Analytical Challenge: Distinguishing the 5-bromo isomer from 4-bromo and 6-bromo regioisomers, which often co-elute in HPLC but exhibit distinct electronic environments in
C NMR.
Comparison of Analytical Methods
The following table compares
| Performance Metric | LC-MS | ||
| Structural Definitiveness | High (Resolves quaternary carbons) | Medium (Blind to C=O and C-Br centers) | Low (Isomers have identical mass) |
| Isomer Resolution | Excellent (Distinct chemical shifts for C-Br) | Good (Coupling constants help, but overlap is common) | Poor (Requires chiral/specialized columns) |
| Sample Integrity | Non-Destructive | Non-Destructive | Destructive |
| Throughput | Low (Requires longer acquisition) | High | High |
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol includes "Checkpoints"—causal links between the procedure and the spectral quality.
Materials & Reagents[2][4][5][6][11][12]
-
Analyte: >15 mg of this compound (dried in vacuo).
-
Solvent: DMSO-d
(anhydrous) or Acetone-dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .[1]-
Causality: Avoid CDCl
if the sample is not strictly dry. The anhydride moiety is moisture-sensitive; trace water in CDClngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> can hydrolyze the ring to the dicarboxylic acid, shifting carbonyl peaks from ~160 ppm to ~165-170 ppm and broadening them.[1]
-
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[2][1]
Step-by-Step Methodology
-
Sample Preparation (Anhydrous Handling):
-
Instrument Parameters (Bruker/Varian 400 MHz equivalent):
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[2][1]
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
-
Expert Insight: Quaternary carbons (C=O, C-Br) have long T1 relaxation times.[2][1] A short D1 (<1s) will suppress these critical signals, making integration unreliable for purity assessment.[2]
-
Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).
-
Spectral Width: 240 ppm (to capture carbonyls >160 ppm).[2][1]
-
-
Data Processing:
Results & Interpretation: The "Fingerprint"
The
Expected Chemical Shifts (in DMSO-d )
| Carbon Label | Chemical Environment | Expected Shift ( | Diagnostic Feature |
| C-5 | C-Br (Quaternary) | 120.0 - 125.0 | Upfield relative to unsubstituted pyridine C5 due to heavy atom effect.[1] |
| C-7 (C=O) | Anhydride Carbonyl (distal to N) | 162.0 - 164.0 | Distinct from acid carbonyls (usually >165).[2][1] |
| C-5 (C=O) | Anhydride Carbonyl (proximal to N) | 160.0 - 162.0 | Slightly shielded by Nitrogen lone pair proximity. |
| C-6 | CH (Ortho to Br) | 148.0 - 152.0 | Downfield doublet in HSQC. |
| C-4 | CH (Ortho to Br) | 135.0 - 140.0 | Distinct from C-6 due to distance from Nitrogen. |
| C-2 | Quaternary (Bridgehead) | 145.0 - 155.0 | Broad/low intensity.[2][1] |
| C-3 | Quaternary (Bridgehead) | 125.0 - 135.0 | Broad/low intensity.[2][1] |
Comparative Analysis: 5-Bromo vs. Alternatives
The power of
-
Target (5-Bromo): Symmetry is absent. 7 distinct signals.[2][11][12] C-Br peak is at ~122 ppm.[2][1]
-
Alternative (4-Bromo Isomer): The C-Br peak shifts significantly (often downfield to ~130-135 ppm) because the position is para to the Nitrogen, altering the mesomeric effect.[2][1]
-
Alternative (Parent Compound - No Br): The C-5 carbon would appear as a CH signal at ~125 ppm (high intensity in DEPT), whereas in the product, it is a low-intensity quaternary signal.[2][1]
Visualizing the Logic: Assignment Workflow
The following diagram illustrates the decision logic used to validate the structure based on the spectral data.
Figure 1: Logic flow for validating this compound identity via 13C NMR.
References
-
ChemicalBook. (2025).[2][9] 5-Bromo-2,3-pyridinedicarboxylic anhydride (CAS 98278-78-5) Product Properties. Retrieved from [2][1]
-
National Institutes of Health (NIH) - PubChem. (2025).[2][1] Furo[3,4-b]pyridine-5,7-dione Compound Summary. Retrieved from [2][1]
-
Sigma-Aldrich. (2024).[2][1] NMR Chemical Shifts of Common Impurities and Solvents. Retrieved from
-
Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[2] (Standard reference for substituent effects on pyridine rings).
Sources
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- 2. China 3 bromo 5H 7H furo 3 4 b pyridine 5 7 dione Manufacturers Factory Suppliers [allgreenchems.com]
- 3. 885521-25-5;;1000343-73-6;; CAS [chemicalbook.com]
- 4. Siyang Liaoning Biochemical Products Co. Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 5. Selling Leads page 100 Nanjing Norris Pharm Technology Co., Ltd. - Selling Leads [organic_1949.lookchem.com]
- 6. Furo[3,4-b]pyridine-5,7-dione, 3-bromo- | 98278-78-5 [amp.chemicalbook.com]
- 7. Products - Argonix Reagents & Intermediates [argonixchem.com]
- 8. 98278-78-5|this compound|BLD Pharm [bldpharm.com]
- 9. testing.chemscene.com [testing.chemscene.com]
- 10. 1pchem.com [1pchem.com]
- 11. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butyric anhydride(106-31-0) 13C NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 3-Bromofuro[3,4-b]pyridine-5,7-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the precise and unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of 3-Bromofuro[3,4-b]pyridine-5,7-dione, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the inherent advantages of HRMS over alternative techniques, supported by a detailed experimental protocol and a discussion of expected fragmentation patterns.
The Analytical Challenge: Unveiling the Structure of this compound
This compound (C₇H₂BrNO₃, MW: 227.9997 g/mol ) presents a unique analytical challenge due to its combination of a fused heterocyclic ring system and a bromine atom.[1][2] The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a key diagnostic clue in mass spectrometry. However, achieving unambiguous structural confirmation requires a technique that can deliver both high mass accuracy and the resolution to separate isobaric interferences.
High-Resolution Mass Spectrometry: The Gold Standard for Characterization
High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive tool for the structural elucidation of complex small molecules.[3][4] Its ability to measure mass-to-charge ratios with exceptional accuracy (typically <5 ppm) allows for the confident determination of elemental composition, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule.
Why HRMS is Superior for this Application: A Comparative Analysis
While other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable, HRMS offers distinct advantages for the analysis of this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Mass Accuracy | Excellent (<5 ppm) | Not applicable | Low resolution, nominal mass |
| Sensitivity | Picomole to femtomole range | Milligram to microgram range | Picogram to nanogram range |
| Sample Requirement | Very low | Relatively high | Low |
| Structural Information | Elemental composition, fragmentation pattern | Detailed connectivity and stereochemistry | Retention time, fragmentation pattern |
| Analysis Time | Rapid (minutes) | Slower (minutes to hours) | Moderate (minutes) |
| Isotopic Pattern Analysis | Clear resolution of Br isotopes | Not directly applicable | Can be observed, but with lower resolution |
| Suitability for this compound | Ideal for confirming elemental composition and providing fragmentation data for structural confirmation. | Essential for complete structural elucidation and isomer differentiation, but requires more sample and time. | Useful for separation and detection, but lacks the mass accuracy for unambiguous identification. |
In essence, HRMS provides the most direct and rapid confirmation of the elemental formula, a cornerstone of structural validation.
Deciphering the Molecule: A Proposed HRMS Experimental Workflow
The following protocol outlines a robust method for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, a common and versatile setup in modern analytical laboratories.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively polar molecule.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting condition would be 95% A, held for 1 minute, followed by a linear gradient to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode. The pyridine nitrogen is a likely site for protonation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is suitable.
-
Resolution: Set to a minimum of 60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurements.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Perform both full scan MS and tandem MS (MS/MS) experiments. For MS/MS, select the protonated molecular ion as the precursor and apply a collision energy (e.g., 15-30 eV) to induce fragmentation.
-
Visualizing the Workflow
Caption: Predicted fragmentation pathway of protonated this compound.
Conclusion: The Indispensable Role of HRMS
For the definitive characterization of this compound, High-Resolution Mass Spectrometry is an indispensable tool. Its ability to provide rapid and accurate elemental composition, coupled with the structural insights from tandem MS, offers a level of confidence that is unmatched by other standalone techniques. While NMR remains the gold standard for complete structural elucidation, HRMS serves as a powerful and efficient complementary technique, particularly in high-throughput screening and reaction monitoring workflows common in drug discovery and development. The integration of HRMS into the analytical workflow ensures the scientific integrity and trustworthiness of the data, providing an authoritative grounding for subsequent research and development efforts.
References
- de la Calle, B., & Romero-González, R. (2012). The analysis of halogenated flame retardants by GC-HRMS in environmental samples. Talanta, 96, 14-26.
- Covaci, A., Voorspoels, S., & de Boer, J. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review.
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews. Drug discovery, 2(2), 140–150.
- Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a new window on the proteome. FEBS letters, 582(18), 2686–2691.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
1PlusChem. (n.d.). This compound. Retrieved February 10, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
